Product packaging for 7-Hydroxy-4'-nitroisoflavone(Cat. No.:CAS No. 15485-80-0)

7-Hydroxy-4'-nitroisoflavone

Cat. No.: B092589
CAS No.: 15485-80-0
M. Wt: 283.23 g/mol
InChI Key: CEESSYSSRMOMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Hydroxy-4'-nitroisoflavone, also known as this compound, is a useful research compound. Its molecular formula is C15H9NO5 and its molecular weight is 283.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO5 B092589 7-Hydroxy-4'-nitroisoflavone CAS No. 15485-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-(4-nitrophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEESSYSSRMOMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428664
Record name 7-Hydroxy-4'-nitroisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-80-0
Record name 7-Hydroxy-4'-nitroisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Hydroxy-4'-nitroisoflavone: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 7-Hydroxy-4'-nitroisoflavone. While specific experimental data for this compound is limited in publicly available literature, this document compiles established synthetic methodologies for related isoflavones and characteristic spectral data from analogous compounds to serve as a valuable resource for researchers.

Physicochemical Properties

This compound is a synthetic isoflavone derivative. Its core structure consists of a chromen-4-one ring substituted with a hydroxyl group at the 7-position and a nitrophenyl group at the 3-position. The introduction of a nitro group at the 4'-position of the B-ring is expected to significantly influence its electronic properties and potential biological activity.

PropertyValueSource
Molecular Formula C₁₅H₉NO₅[PubChem][1]
Molecular Weight 283.23 g/mol [PubChem][1]
IUPAC Name 7-hydroxy-3-(4-nitrophenyl)chromen-4-one[PubChem][1]
CAS Number 15485-80-0[PubChem][1]

Synthesis of this compound

A more direct approach involves the nitration of 7-hydroxyisoflavone. A general method for the nitration of isoflavones has been described, which can be adapted for this specific synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 7-Hydroxyisoflavone cluster_1 Step 2: Nitration Resorcinol Resorcinol Deoxybenzoin_intermediate Deoxybenzoin_intermediate Resorcinol->Deoxybenzoin_intermediate + 4-Hydroxyphenylacetic acid   (Deoxybenzoin Route) 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid 7-Hydroxyisoflavone 7-Hydroxyisoflavone Deoxybenzoin_intermediate->7-Hydroxyisoflavone Cyclization 7-Hydroxyisoflavone_reactant 7-Hydroxyisoflavone This compound This compound 7-Hydroxyisoflavone_reactant->this compound NH₄NO₃ / TFAA   Acetonitrile

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

2.2.1. Synthesis of 7-Hydroxyisoflavone (Precursor)

The synthesis of the precursor, 7-hydroxyisoflavone, can be achieved via the deoxybenzoin route.

  • Reaction: Resorcinol is reacted with 4-hydroxyphenylacetic acid in the presence of a condensing agent to form the corresponding deoxybenzoin intermediate. This intermediate is then cyclized to yield 7-hydroxyisoflavone.

  • Reagents and Solvents: Resorcinol, 4-hydroxyphenylacetic acid, condensing agent (e.g., BF₃·OEt₂ or polyphosphoric acid), solvent (e.g., ether or neat).

  • Procedure (General):

    • A mixture of resorcinol and 4-hydroxyphenylacetic acid is heated with the condensing agent.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice water to precipitate the deoxybenzoin intermediate.

    • The intermediate is filtered, dried, and then subjected to cyclization using a suitable reagent like N,N-dimethylformamide (DMF) and a catalyst.

    • The resulting 7-hydroxyisoflavone is purified by recrystallization.

2.2.2. Nitration of 7-Hydroxyisoflavone

This protocol is adapted from a general method for the nitration of isoflavones.

  • Reaction: 7-Hydroxyisoflavone is nitrated using a mixture of ammonium nitrate (NH₄NO₃) and trifluoroacetic anhydride (TFAA) in acetonitrile.

  • Reagents and Solvents: 7-Hydroxyisoflavone, ammonium nitrate, trifluoroacetic anhydride, acetonitrile.

  • Procedure (General):

    • To a solution of 7-hydroxyisoflavone in acetonitrile, trifluoroacetic anhydride is added dropwise at 0 °C.

    • Ammonium nitrate is then added portion-wise, and the reaction mixture is stirred at room temperature.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is poured into ice water, and the precipitate is collected by filtration.

    • The crude product is washed with water and purified by column chromatography or recrystallization to yield this compound.

Characterization

Specific spectral data for this compound is not available in the reviewed literature. Therefore, the following sections provide expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A, B, and C rings of the isoflavone skeleton. The presence of the nitro group on the B-ring will cause a downfield shift of the protons on that ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to appear significantly downfield.

Reference Data for a Related Compound (7-Hydroxy-4-methyl-8-nitrocoumarin):

Chemical Shift (δ)MultiplicityIntegrationAssignment (Tentative)
Data not available for this compound

Note: The above table is a placeholder. Specific NMR data for the target compound is needed for accurate assignment.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the synthesized compound.

Expected Data:

  • Molecular Ion Peak (M⁺): m/z = 283.0481 (calculated for C₁₅H₉NO₅)

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the chromen-4-one ring.

Reference Data for a Related Compound (7-Hydroxy-4-methyl-8-nitrocoumarin):

m/zRelative IntensityFragment (Tentative)
Data not available for this compound

Note: The above table is a placeholder. Specific MS data for the target compound is necessary for a detailed analysis.

Biological Activity and Signaling Pathways

There are no specific studies on the biological activity of this compound reported in the scientific literature. However, the isoflavone scaffold and the presence of a nitro group suggest potential for various biological effects.

Potential Areas of Biological Investigation
  • Anticancer Activity: Many isoflavone derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The electron-withdrawing nature of the nitro group could enhance these effects.

  • Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory effects. The potential of this compound to modulate inflammatory pathways, such as the NF-κB signaling pathway, warrants investigation.

  • Enzyme Inhibition: Isoflavones can act as inhibitors of various enzymes. The specific substitution pattern of this compound may confer inhibitory activity against enzymes like kinases or cyclooxygenases.

Postulated Signaling Pathway (Hypothetical)

Given the known activities of other isoflavones, a potential mechanism of action could involve the modulation of key cellular signaling pathways. For instance, if found to have anticancer properties, it might influence the PI3K/Akt or MAPK signaling pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_0 Hypothetical Anticancer Mechanism 7H4N This compound Receptor Growth Factor Receptor 7H4N->Receptor Inhibition (?) Akt Akt 7H4N->Akt Inhibition (?) PI3K PI3K Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K Inhibition

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound represents an interesting synthetic target for chemical and pharmacological research. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental work is necessary to establish a definitive synthetic protocol, obtain precise analytical data, and explore the potential biological activities and mechanisms of action of this compound. The information presented herein is intended to facilitate and guide future research endeavors in this area.

References

7-Hydroxy-4'-nitroisoflavone: A Technical Guide on its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and mechanism of action of 7-Hydroxy-4'-nitroisoflavone is limited in publicly available scientific literature. This document synthesizes information from structurally related isoflavones and flavonoids to propose a likely mechanism of action. The presented quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as a predictive guide for future research on this compound.

Introduction

This compound is a synthetic isoflavone, a class of compounds known for their diverse biological activities. Structurally, it is a derivative of 7-hydroxyisoflavone with a nitro group at the 4' position of the B-ring. This substitution is expected to modulate its electronic properties and, consequently, its interaction with biological targets. Based on the well-documented activities of similar isoflavones, this compound is postulated to exhibit anti-inflammatory and anticancer properties. This technical guide outlines the presumed core mechanism of action, drawing parallels from closely related molecules.

Core Postulated Mechanisms of Action

The primary mechanisms of action for isoflavones often revolve around the modulation of key signaling pathways involved in inflammation and cancer progression. The introduction of a nitro group can enhance the electrophilic nature of the B-ring, potentially leading to interactions with nucleophilic residues in target proteins. The core presumed mechanisms for this compound are:

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many isoflavones are known to inhibit this pathway.

  • Modulation of MAPK Signaling Pathways: Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Isoflavones have been shown to modulate these pathways.

  • Induction of Apoptosis: By interfering with pro-survival signaling and activating pro-apoptotic pathways, isoflavones can induce programmed cell death in cancer cells.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of structurally similar isoflavones and flavonoids in various assays. This data can serve as a benchmark for designing experiments with this compound.

Compound ClassCompound NameAssayCell Line/EnzymeIC50 ValueReference
IsoflavoneGenisteinNF-κB InhibitionMacrophages~10-20 µM[1]
IsoflavoneDaidzeinCOX-2 Inhibition-~50 µM[2]
FlavoneApigeninApoptosis InductionBreast Cancer Cells~25 µM[3]
FlavoneLuteolinMAPK (JNK) Inhibition-~5 µM[4]
Nitro-containing Flavonoid(related nitro-chalcone)NF-κB InhibitionHEK293T172.2 ± 11.4 nM[1]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

This compound is hypothesized to inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Target This compound Target->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Genes activates

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

The compound may also interfere with the MAPK signaling cascade, particularly the p38 and JNK pathways, which are often activated by cellular stress and inflammatory stimuli. Inhibition of these pathways can lead to reduced inflammation and induction of apoptosis.

MAPK_Pathway cluster_stimulus Stress / Cytokines cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stimulus->MAP3K activates MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors activates Target This compound Target->MAP2K inhibits? Response Inflammation Apoptosis TranscriptionFactors->Response

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry.

NF-κB Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.[5]

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase activity to total protein concentration or a co-transfected control reporter.

Western Blot Analysis for MAPK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins.

Materials:

  • Human cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of p38, JNK, and ERK

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for a specified time, with or without a stimulant (e.g., UV, anisomycin).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its mechanism of action will align with that of other well-characterized isoflavones. The primary therapeutic potential is likely to be in the realms of anti-inflammatory and anticancer applications, mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the subsequent induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these hypotheses. Further research is warranted to elucidate the specific molecular targets and to quantify the efficacy of this compound, thereby validating its potential as a novel therapeutic agent.

References

7-Hydroxy-4'-nitroisoflavone: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Hydroxy-4'-nitroisoflavone. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key chemical data, provides a plausible experimental protocol for its synthesis based on a closely related isomer, and discusses the potential biological relevance in the context of related compounds.

Core Chemical Properties and Structure

This compound, a member of the isoflavonoid class, is characterized by a C15H9NO5 molecular formula and a molecular weight of 283.23 g/mol .[1] Its formal IUPAC name is 7-hydroxy-3-(4-nitrophenyl)chromen-4-one.[1] The structural identifiers are essential for unambiguous identification in research and database searches.

Table 1: Chemical and Physical Properties of this compound and a Structural Isomer

PropertyValue for this compoundValue for 7-hydroxy-3-(4-nitrophenyl)chromen-2-one (Isomer)
Molecular Formula C15H9NO5[1]C15H9NO5[2]
Molecular Weight 283.23 g/mol [1]283.23 g/mol [2]
IUPAC Name 7-hydroxy-3-(4-nitrophenyl)chromen-4-one[1]7-hydroxy-3-(4-nitrophenyl)chromen-2-one[2]
Melting Point Data not available262-264 °C (535–537 K)[3][4]
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
InChI Key CEESSYSSRMOMDE-UHFFFAOYSA-N[1]ZIEKCHGRRCVQQL-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)--INVALID-LINK--[O-][1]C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)--INVALID-LINK--[O-][2]

Experimental Protocols

Hypothetical Synthesis of this compound:

Step 1: Synthesis of 2,4-Dihydroxy-4'-nitrodeoxybenzoin

  • To a solution of resorcinol (1 equivalent) and 4-nitrophenylacetic acid (1 equivalent) in a suitable solvent (e.g., trifluoroacetic acid), add a condensing agent such as boron trifluoride etherate.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2,4-dihydroxy-4'-nitrodeoxybenzoin.

Step 2: Cyclization to form this compound

  • Dissolve the 2,4-dihydroxy-4'-nitrodeoxybenzoin (1 equivalent) in a mixture of dimethylformamide (DMF) and a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.

  • After cooling, add hydrochloric acid to the reaction mixture to facilitate cyclization and precipitation of the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Analytical Characterization:

The synthesized compound would be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and effects on signaling pathways of this compound is not available in the current scientific literature. However, the biological activities of structurally related isoflavones and compounds containing a nitro group suggest potential areas for investigation.

Many isoflavones are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6] For instance, some trihydroxyflavones have demonstrated anticancer activity against various cell lines.[5] The presence of a nitro group can also confer cytotoxic properties. For example, a synthetic bis-coumarin derivative containing a nitrophenyl group has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the p53-mediated apoptotic pathway.[7]

Given these precedents, it is plausible that this compound could exhibit cytotoxic or other biological activities. A potential mechanism of action, should it possess anticancer properties, could involve the induction of apoptosis.

Below is a generalized workflow for investigating the cytotoxic effects and apoptotic pathway induction of a novel compound like this compound.

experimental_workflow cluster_invitro In Vitro Studies compound This compound cancer_cells Cancer Cell Lines (e.g., MCF-7, A549) compound->cancer_cells normal_cells Normal Cell Lines (e.g., MCF-10A) compound->normal_cells mtt_assay MTT Assay for Cytotoxicity (IC50) cancer_cells->mtt_assay normal_cells->mtt_assay ros_detection ROS Detection Assay mtt_assay->ros_detection If cytotoxic apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ros_detection->apoptosis_assay western_blot Western Blot Analysis (Apoptotic Proteins) apoptosis_assay->western_blot

Experimental workflow for assessing cytotoxic activity.

The following diagram illustrates a simplified, generalized apoptotic signaling pathway that is often modulated by flavonoids and other cytotoxic compounds.

apoptosis_pathway compound This compound (Hypothetical) ros Increased ROS compound->ros mito Mitochondrial Stress ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Generalized intrinsic apoptosis pathway potentially affected by bioactive compounds.

Conclusion

This compound is a well-defined chemical entity with known structural properties. While specific experimental data on its physical properties and biological activities are currently lacking in the scientific literature, its structural similarity to other bioactive isoflavones and nitro-containing compounds suggests it may be a candidate for further investigation, particularly in the context of cancer research. The provided hypothetical synthesis protocol and generalized experimental workflows offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the precise chemical and biological characteristics of this compound.

References

An In-depth Technical Guide on the Synthesis and In Vitro Biological Evaluation of 7-Hydroxy-4'-nitroisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavonoid, a class of compounds extensively studied for their potential pharmacological activities. Unlike many isoflavones that are naturally occurring phytoestrogens, this compound is a product of chemical synthesis, which allows for its production with high purity for research purposes. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, along with detailed protocols for its in vitro evaluation as an antioxidant, anti-inflammatory, and cytotoxic agent. The methodologies are presented to facilitate reproducibility and further investigation into the therapeutic potential of this and structurally related synthetic isoflavones.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the acylation of a resorcinol derivative followed by cyclization to form the isoflavone core. One plausible and efficient method is a one-pot synthesis that proceeds via a deoxybenzoin intermediate.

Proposed Synthetic Pathway

The synthesis involves the Friedel-Crafts acylation of resorcinol with 4-nitrophenylacetic acid to form the intermediate 2,4-dihydroxy-α-(4-nitrophenyl)acetophenone (a deoxybenzoin). This intermediate is then cyclized using a formylating agent, such as N,N-dimethylformamide (DMF) with a catalyst like boron trifluoride etherate and methanesulfonyl chloride, to yield this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Resorcinol

  • 4-Nitrophenylacetic acid

  • Zinc chloride (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation to form Deoxybenzoin Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, melt anhydrous zinc chloride under a nitrogen atmosphere.

    • To the molten zinc chloride, add resorcinol and 4-nitrophenylacetic acid in equimolar amounts.

    • Heat the reaction mixture at a suitable temperature (e.g., 120-140°C) for a specified time (e.g., 2-4 hours) until the acylation is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

  • Cyclization to form Isoflavone:

    • To the flask containing the crude deoxybenzoin intermediate, add N,N-dimethylformamide (DMF).

    • Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) until the cyclization is complete (monitored by TLC).

    • Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Biological Activity Assays

The following sections detail the experimental protocols for evaluating the antioxidant, anti-inflammatory, and cytotoxic activities of this compound.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using radical scavenging assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in the dark.[2]

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).[3]

    • Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox.[2]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and positive control.[3]

    • In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.[2]

    • Include a blank control containing the solvent and DPPH solution.[2]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][4]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.[2]

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically.[3]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[3]

    • Potassium Persulfate Solution (2.45 mM): Prepare in water.[3]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours.[5] Dilute this solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.[3]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).[3]

    • In a 96-well plate, add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL).[5]

    • Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[5]

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[5]

Antioxidant Assay Parameter Typical Values for Isoflavones
DPPH Radical ScavengingIC₅₀ (µg/mL)10 - >100 (highly structure-dependent)
ABTS Radical ScavengingIC₅₀ (µg/mL)5 - 50 (often more sensitive than DPPH)
FRAP(µmol Fe²⁺/g)Varies widely
ORAC(µmol TE/g)Varies widely

Note: These are general ranges for isoflavones and the specific activity of this compound would need to be determined experimentally.

Anti-inflammatory Activity

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[7]

    • Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[6]

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[6] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

    • Incubate at room temperature for 10 minutes in the dark.[6]

    • Measure the absorbance at 540 nm.[6]

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[6]

    • Calculate the percentage of NO inhibition and the IC₅₀ value.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[6]

Cytotoxic Activity

The cytotoxic effect of this compound on cancer cells can be determined using the MTT assay.

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Protocol:

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in their appropriate growth media.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[9] Include a vehicle control.

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

    • Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9][10]

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cytotoxicity Assay Cell Line Parameter Typical Values for Synthetic Isoflavones
MTT AssayMCF-7 (Breast Cancer)IC₅₀ (µM)5 - 50
MTT AssayHeLa (Cervical Cancer)IC₅₀ (µM)10 - 100
MTT AssayPC-3 (Prostate Cancer)IC₅₀ (µM)10 - 75
MTT AssayA549 (Lung Cancer)IC₅₀ (µM)15 - 80

Note: IC₅₀ values are highly dependent on the specific isoflavone structure, cell line, and experimental conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Acylation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product Resorcinol Resorcinol Acylation_Step Friedel-Crafts Acylation (ZnCl₂, heat) Resorcinol->Acylation_Step 4-Nitrophenylacetic_acid 4-Nitrophenylacetic_acid 4-Nitrophenylacetic_acid->Acylation_Step Deoxybenzoin 2,4-dihydroxy-α-(4-nitrophenyl)acetophenone Acylation_Step->Deoxybenzoin Cyclization_Step Cyclization (DMF, BF₃·OEt₂, MsCl) Deoxybenzoin->Cyclization_Step Isoflavone This compound Cyclization_Step->Isoflavone

Caption: Synthetic workflow for this compound.

Antioxidant_Assay_Workflow Start Prepare Test Compound and Standard Solutions Prepare_Radical Prepare DPPH or ABTS•+ Working Solution Start->Prepare_Radical Reaction Mix Sample with Radical Solution Start->Reaction Prepare_Radical->Reaction Incubation Incubate in the Dark (30 min for DPPH, 6-30 min for ABTS) Reaction->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Analysis Calculate % Inhibition and IC₅₀ Value Measurement->Analysis

Caption: Workflow for radical scavenging antioxidant assays.

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway Activation TLR4->NFkB_Pathway iNOS_Expression iNOS Gene Expression NFkB_Pathway->iNOS_Expression iNOS_Protein iNOS Protein Synthesis iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Isoflavone This compound (Potential Inhibitor) Isoflavone->NFkB_Pathway

Caption: Potential anti-inflammatory signaling pathway inhibition.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and in vitro biological evaluation of this compound. The provided synthetic methodology offers a viable route for obtaining this compound for research, while the detailed protocols for antioxidant, anti-inflammatory, and cytotoxic assays provide a solid foundation for investigating its pharmacological potential. The data tables and diagrams serve as a valuable reference for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of synthetic isoflavones as potential therapeutic agents. Further studies, including in vivo experiments and investigation of specific molecular targets, are warranted to fully elucidate the biological activities of this compound.

References

7-Hydroxy-4'-nitroisoflavone literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 7-Hydroxy-4'-nitroisoflavone

Introduction

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes, that have garnered significant scientific interest due to their wide range of biological activities.[1] Their structural similarity to estrogens allows them to interact with estrogen receptors, leading to potential applications in hormone-dependent conditions.[2] The isoflavone scaffold, a 3-phenylchromen-4-one core, serves as a versatile template for chemical modifications to enhance or modulate their biological effects. The introduction of specific functional groups, such as hydroxyl (-OH) and nitro (-NO2), can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The nitro group, in particular, is a known pharmacophore that can influence a compound's electronic properties and biological activity, with many nitro compounds exhibiting antineoplastic, antibiotic, and antihypertensive properties.[3][4]

This technical guide provides a comprehensive literature review and background on this compound, a synthetic isoflavone derivative. Despite the extensive research into isoflavones, this specific compound remains relatively understudied. This document collates the available information on its synthesis, chemical properties, and known biological activities, while also exploring its potential as an inhibitor of key enzymes like aromatase and protein tyrosine kinases based on the activities of structurally related compounds.

Chemical Properties

This compound is a synthetic derivative of the isoflavone core.[5] Its chemical structure is characterized by a hydroxyl group at the 7-position of the A-ring and a nitro group at the 4'-position of the B-ring.

PropertyValueSource
IUPAC Name 7-hydroxy-3-(4-nitrophenyl)chromen-4-onePubChem[5]
CAS Number 15485-80-0PubChem[5]
Molecular Formula C15H9NO5PubChem[5]
Molecular Weight 283.23 g/mol PubChem[5]
Canonical SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3)O)--INVALID-LINK--[O-]PubChem
InChI Key CEESSYSSRMOMDE-UHFFFAOYSA-NPubChem[5]

Synthesis of this compound

The synthesis of nitroisoflavones can be achieved through the nitration of the corresponding isoflavone precursors.[1][2] A general and effective method involves the use of a nitrating agent such as ammonium nitrate in trifluoroacetic anhydride (NH4NO3/TFAA) in an appropriate solvent like acetonitrile.[1][2] This method allows for the introduction of a nitro group onto the isoflavone scaffold.

G cluster_0 General Synthesis of Nitroisoflavones start Start with parent isoflavone (e.g., 7-hydroxyisoflavone/Daidzein) reagents Dissolve in Acetonitrile start->reagents nitration Add NH4NO3 / TFAA (Nitrating agent) reagents->nitration reaction Stir at room temperature nitration->reaction workup Quench with cold water Adjust pH to 7-8 with NaHCO3 reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Wash with brine, dry over Na2SO4, and evaporate solvent extraction->purification product Purified Nitroisoflavone (e.g., this compound) purification->product

Caption: General workflow for the synthesis of nitroisoflavones.

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively characterized. However, based on the known activities of nitroisoflavones and the parent 7-hydroxyisoflavone structure, several potential applications can be inferred.

Anti-proliferative Effects on Endothelial Cells

A study on a series of newly synthesized nitro- and aminoisoflavones investigated their effects on the in vitro proliferation of endothelial cells, a key process in angiogenesis.[1][2] While the study reported modest activities for the tested compounds, it provides the most direct biological data available for nitroisoflavone derivatives.[1][2] The anti-proliferative effects of these compounds are crucial for research into anti-angiogenic therapies.

CompoundIC50 (µg/mL) on Endothelial Cell Proliferation
7-Hydroxy-3'-nitroisoflavone 12.5
7-Hydroxy-2'-nitroisoflavone >50
7-Methoxy-4'-nitroisoflavone >50

Note: Data for this compound was not explicitly provided in the available literature. The table shows data for structurally similar compounds from the same study to provide context.

Potential as an Aromatase Inhibitor

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[6] Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[6] Flavonoids, including isoflavones, are known to be competitive inhibitors of aromatase.[7][8][9] The inhibitory potency is influenced by the substitution pattern on the isoflavone core.[9] For instance, 7-hydroxyflavone is a potent aromatase inhibitor.[10][11] Although isoflavones are generally considered weaker aromatase inhibitors than flavones, the specific impact of the 4'-nitro substitution on 7-hydroxyisoflavone's activity warrants further investigation.[7]

G cluster_0 Aromatase Inhibition by Flavonoids Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Isoflavone This compound (Potential Inhibitor) Isoflavone->Aromatase Competitive Inhibition

Caption: Potential mechanism of aromatase inhibition.

Potential as a Protein Tyrosine Kinase Inhibitor

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[12] Dysregulation of PTK activity is implicated in various diseases, including cancer and inflammatory conditions.[12] Certain isoflavones, most notably genistein, are well-characterized inhibitors of PTKs.[12][13][14] They typically act as competitive inhibitors with respect to ATP.[14][15] The structural features of this compound suggest it could also interact with the ATP-binding site of PTKs, thereby inhibiting their activity. This potential makes it a candidate for investigation in cancer and anti-inflammatory research.

G cluster_1 PTK Signaling and Potential Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PTK Protein Tyrosine Kinase (Intracellular Domain) Receptor->PTK Activates Substrate Substrate Protein PTK->Substrate Phosphorylates ATP ATP ATP->PTK Binds to active site pSubstrate Phosphorylated Substrate Signal Downstream Signaling (Proliferation, Survival) pSubstrate->Signal Isoflavone This compound (Potential Inhibitor) Isoflavone->PTK Blocks ATP binding

Caption: Inhibition of protein tyrosine kinase signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning nitroisoflavones.

General Synthesis of Nitroisoflavones

This protocol is adapted from the synthesis of a series of nitroisoflavones.[1][2]

  • Dissolution: The starting isoflavone (e.g., daidzein) is dissolved in anhydrous acetonitrile.

  • Nitration: A solution of ammonium nitrate in trifluoroacetic anhydride (TFAA) is added dropwise to the isoflavone solution at a controlled temperature (e.g., 0 °C).

  • Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cold water is added to the reaction mixture. The pH is then adjusted to 7-8 using a 5% aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous mixture is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitroisoflavone product. Further purification can be achieved by recrystallization or column chromatography.

Endothelial Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of compounds on endothelial cells.[1][2]

G cluster_2 Endothelial Cell Proliferation Assay Workflow start Seed endothelial cells in 96-well plates incubation1 Incubate for 24 hours to allow attachment start->incubation1 treatment Add varying concentrations of test compound (Nitroisoflavone) incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 staining Add Crystal Violet solution to stain viable cells incubation2->staining washing Wash plates to remove non-adherent cells staining->washing solubilization Solubilize the stain with a suitable solvent (e.g., SDS) washing->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Calculate cell viability and determine IC50 values measurement->analysis

Caption: Workflow for an endothelial cell proliferation assay.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded into 96-well plates at a specific density.

  • Adherence: The cells are incubated for 24 hours to allow for attachment to the plate surface.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an extended period (e.g., 72 hours) to allow for cell proliferation.

  • Quantification of Viable Cells:

    • The medium is removed, and the cells are fixed (e.g., with methanol).

    • The fixed cells are stained with a solution of crystal violet.

    • After washing to remove excess stain, the bound dye is solubilized (e.g., with a sodium dodecyl sulfate solution).

    • The absorbance of the solubilized stain is measured using a microplate reader at a wavelength corresponding to the dye (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Conclusion

This compound is a synthetic isoflavone for which the scientific literature is currently sparse. The available information points towards straightforward synthetic routes and suggests potential biological activities based on its structural features and the known properties of related compounds. Its potential to modulate endothelial cell proliferation, inhibit aromatase, and interfere with protein tyrosine kinase signaling pathways makes it a compound of interest for further investigation in the fields of oncology and inflammatory diseases. Future research should focus on its definitive synthesis and purification, followed by a comprehensive in vitro and in vivo characterization of its biological effects to validate these potential therapeutic applications.

References

The Therapeutic Potential of 7-Hydroxy-4'-nitroisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4'-nitroisoflavone, a synthetic derivative of the naturally occurring isoflavone daidzein, has emerged as a compound of interest in the exploration of novel therapeutic agents. While research specifically focused on this molecule is in its nascent stages, preliminary evidence suggests potential antiproliferative activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its synthesis, known biological effects, and detailed experimental protocols from foundational studies. To provide a broader context for its therapeutic potential, this document also explores the well-documented anticancer, anti-inflammatory, and neuroprotective properties of its parent compound, 7-hydroxyisoflavone (daidzein), and discusses the potential modulatory effects of the 4'-nitro functional group based on the structure-activity relationships of related flavonoid compounds.

Introduction

Isoflavones, a class of polyphenolic compounds predominantly found in soybeans and other legumes, have garnered significant attention for their diverse pharmacological activities. This compound is a synthetic isoflavone that combines the core structure of daidzein with a nitro group at the 4' position of the B-ring. This modification is of particular interest as the introduction of a nitro group can significantly alter the electronic properties and biological activity of a molecule, potentially enhancing its therapeutic efficacy or conferring novel pharmacological properties.[1][2] This guide aims to consolidate the available data on this compound and provide a predictive framework for its potential therapeutic applications based on the established bioactivities of its structural analogues.

Synthesis of this compound

The synthesis of this compound has been described via the nitration of its precursor, 7-hydroxyisoflavone (daidzein). A general synthetic workflow is depicted below.

Synthesis_Workflow Daidzein 7-Hydroxyisoflavone (Daidzein) Nitration Nitration (NH4NO3 / TFAA in Acetonitrile) Daidzein->Nitration Product This compound Nitration->Product Anticancer_Pathway cluster_daidzein Daidzein-Mediated Anticancer Effects Daidzein Daidzein EGFR EGFR Signaling (STAT/AKT/ERK) Daidzein->EGFR inhibits FGFR3 FGFR3 Pathway Daidzein->FGFR3 inhibits ROS ROS Production Daidzein->ROS CellCycleArrest G1/S or G2/M Cell Cycle Arrest Daidzein->CellCycleArrest Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio ROS->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Anti_inflammatory_Pathway cluster_daidzein Daidzein-Mediated Anti-inflammatory Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, IL-6, TNF-α, COX-2, iNOS) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Daidzein Daidzein Daidzein->MAPK inhibits Daidzein->NFkB inhibits Neuroprotective_Pathway cluster_daidzein Daidzein-Mediated Neuroprotective Effects Daidzein Daidzein PI3K_Akt PI3K/Akt/mTOR Pathway Daidzein->PI3K_Akt activates GSK3b_Nrf2 GSK3β/Nrf2 Pathway Daidzein->GSK3b_Nrf2 activates BDNF BDNF/CREB Pathway Daidzein->BDNF promotes Neuronal_Survival Neuronal Survival and Function PI3K_Akt->Neuronal_Survival Antioxidant_Response Antioxidant Response GSK3b_Nrf2->Antioxidant_Response BDNF->Neuronal_Survival

References

An In-depth Technical Guide to 7-Hydroxy-4'-nitroisoflavone Derivatives and Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavonoids, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and neuroprotective effects. This technical guide focuses on 7-hydroxy-4'-nitroisoflavone, its derivatives, and analogs, providing a comprehensive overview of their synthesis, potential biological activities, and underlying mechanisms of action. While specific research on this compound is limited, this document extrapolates from the extensive knowledge of isoflavone chemistry and biology to present a detailed guide for researchers. We cover plausible synthetic strategies, predicted biological efficacy based on structure-activity relationships, and detailed experimental protocols for synthesis and bioactivity assessment. All quantitative data from related compounds are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this promising area of drug discovery.

Introduction to Isoflavones

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. The B-ring is attached to the C-3 position of the C-ring, distinguishing them from flavones where the B-ring is at the C-2 position. This structural variance is key to their biological activity. Many isoflavones are recognized as phytoestrogens due to their structural similarity to 17-β-estradiol, allowing them to interact with estrogen receptors.[1] This interaction is a cornerstone of their role in hormone-dependent conditions. Beyond their estrogenic/antiestrogenic effects, isoflavones exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[2][3] The substitution pattern on the A and B rings significantly influences their biological effects. The focus of this guide, this compound, possesses a hydroxyl group at the C-7 position of the A-ring and a nitro group at the C-4' position of the B-ring, a combination expected to confer unique biological properties.

Synthesis of this compound and its Analogs

The synthesis of isoflavones can be achieved through various established methods. For a B-ring substituted isoflavone like this compound, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile strategy.[4][5][6] This method allows for the late-stage introduction of the substituted B-ring, providing a convergent and flexible approach to a variety of analogs.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and efficient route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halo-7-hydroxychromone with 4-nitrophenylboronic acid.

G cluster_0 Preparation of 3-Iodo-7-hydroxychromone cluster_1 Suzuki-Miyaura Coupling Resorcinol Resorcinol Deoxybenzoin 2,4-Dihydroxy- phenylacetophenone Resorcinol->Deoxybenzoin Phenylacetic acid, ZnCl2 Chromone 7-Hydroxychromone Deoxybenzoin->Chromone DMF, BF3·OEt2, MsCl Iodochromone 3-Iodo-7-hydroxychromone Chromone->Iodochromone I2, [bis(trifluoroacetoxy)iodo]benzene Target This compound Iodochromone->Target Pd(PPh3)4, Na2CO3 BoronicAcid 4-Nitrophenylboronic acid BoronicAcid->Target

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This reaction is a Friedel-Crafts acylation.

  • Reactants: Resorcinol and phenylacetic acid.

  • Catalyst: Zinc chloride (molten).

  • Procedure: A mixture of resorcinol (1 eq) and phenylacetic acid (1 eq) is heated with anhydrous zinc chloride (2 eq) at 150-160 °C for 30 minutes. The reaction mixture is cooled and then treated with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the deoxybenzoin intermediate.[7]

This step involves cyclization using a Vilsmeier-Haack type reagent.

  • Reactants: 2,4-Dihydroxyphenylacetophenone, N,N-dimethylformamide (DMF).

  • Reagents: Boron trifluoride diethyl etherate (BF3·OEt2), methanesulfonyl chloride (MsCl).

  • Procedure: To a solution of the deoxybenzoin intermediate in DMF, BF3·OEt2 is added dropwise at 0 °C. Methanesulfonyl chloride is then added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give 7-hydroxychromone.[7]

  • Reactants: 7-Hydroxychromone.

  • Reagents: Iodine, [bis(trifluoroacetoxy)iodo]benzene.

  • Procedure: 7-Hydroxychromone is dissolved in a suitable solvent like pyridine. Iodine and [bis(trifluoroacetoxy)iodo]benzene are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-iodo-7-hydroxychromone.

  • Reactants: 3-Iodo-7-hydroxychromone and 4-nitrophenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Base: Sodium carbonate.

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure: A mixture of 3-iodo-7-hydroxychromone (1 eq), 4-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2 eq) in a toluene/ethanol/water solvent system is degassed with argon. The Pd(PPh3)4 catalyst (0.05 eq) is added, and the mixture is refluxed for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[4]

Biological Activities and Mechanisms of Action

Anticancer Activity

Isoflavones are well-documented for their anticancer properties, which are often attributed to their interaction with estrogen receptors and their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][8][9]

Table 1: Anticancer Activity of Related Isoflavones

CompoundCancer Cell LineActivityIC50 (µM)Reference
GenisteinMCF-7 (Breast)Antiproliferative15-20[8]
DaidzeinPC-3 (Prostate)Apoptosis Induction25-50[8]
Biochanin AA549 (Lung)Cell Cycle Arrest~20[2]
FormononetinSGC7901 (Gastric)Inhibits Migration1.07[2]
7-Hydroxy-3',5'-dihydroxyisoflavoneMCF-7 (Breast)Antiproliferative6[10]

Note: The above data is for comparative purposes and illustrates the general potency of isoflavones.

The presence of the 4'-nitro group, an electron-withdrawing group, could enhance the anticancer activity of the isoflavone scaffold. Nitro-containing compounds are known to have a wide range of biological activities, and in some cases, the nitro group can be bioreduced to reactive intermediates that induce cellular damage in cancer cells.[11]

cluster_0 Cellular Effects cluster_1 Signaling Pathways Isoflavone This compound PI3K PI3K/Akt/mTOR Isoflavone->PI3K Modulates MAPK MAPK/Wnt Isoflavone->MAPK Modulates NFkB NF-κB Isoflavone->NFkB Modulates Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest Angiogenesis Inhibition of Angiogenesis PI3K->Apoptosis PI3K->CellCycle PI3K->Angiogenesis MAPK->Apoptosis MAPK->CellCycle MAPK->Angiogenesis NFkB->Apoptosis NFkB->CellCycle NFkB->Angiogenesis

Caption: Potential anticancer signaling pathways modulated by isoflavones.

Neuroprotective Activity

Several isoflavones have demonstrated neuroprotective effects, which are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to modulate neuronal signaling pathways.[3]

Table 2: Neuroprotective Effects of Related Isoflavones

CompoundModelEffectReference
GenisteinOxidative stress in neuronal cellsReduced apoptosis[3]
DaidzeinAmyloid-beta induced toxicityAttenuated neuronal damage[3]
EquolIschemia-reperfusion injuryReduced infarct volume[12]

The 7-hydroxyl group is a key structural feature for the antioxidant activity of flavonoids. It can donate a hydrogen atom to scavenge free radicals. The overall antioxidant capacity is also influenced by the substitution pattern on the B-ring.

cluster_0 Mechanisms Stress Oxidative Stress & Neuroinflammation Isoflavone This compound Stress->Isoflavone Targeted by Protection Neuroprotection Isoflavone->Protection Leads to Antioxidant Antioxidant Effects Isoflavone->Antioxidant AntiInflammatory Anti-inflammatory Action Isoflavone->AntiInflammatory AntiApoptotic Anti-apoptotic Pathways Isoflavone->AntiApoptotic Antioxidant->Protection AntiInflammatory->Protection AntiApoptotic->Protection

Caption: Proposed mechanisms of neuroprotection by isoflavones.

Structure-Activity Relationship (SAR)

The biological activity of isoflavones is highly dependent on their substitution patterns.

  • A-Ring: A hydroxyl group at the C-7 position is common in biologically active isoflavones and contributes to antioxidant activity.[12]

  • B-Ring: The substitution on the B-ring is a major determinant of activity. Electron-withdrawing groups, such as the nitro group at the C-4' position, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and its overall potency.[11]

  • C-Ring: The double bond between C-2 and C-3 and the 4-oxo group are important for the planarity of the molecule and its ability to intercalate with DNA or bind to receptor sites.[12]

Experimental Protocols for Biological Evaluation

Anticancer Activity Assays
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Principle: Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

Neuroprotective Activity Assays
  • Cell Line: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma).

  • Inducing Agent: Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

  • Procedure:

    • Pre-treat neuronal cells with various concentrations of the test compound for 1-2 hours.

    • Induce oxidative stress by adding H2O2 or 6-OHDA.

    • After incubation, assess cell viability using the MTT assay.

    • Measure reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, class of compounds for drug discovery. Based on the extensive literature on isoflavones, it is reasonable to predict that these compounds will exhibit significant anticancer and neuroprotective activities. The synthetic route via Suzuki-Miyaura coupling offers a robust platform for the generation of a library of analogs with diverse substitution patterns on the B-ring, allowing for a thorough investigation of their structure-activity relationships.

Future research should focus on the actual synthesis and in vitro evaluation of this compound and its derivatives against a panel of cancer cell lines and in models of neurodegenerative diseases. Mechanistic studies should be conducted to elucidate the specific signaling pathways modulated by these compounds. The findings from such studies will be crucial for the further development of this class of isoflavones as potential therapeutic agents.

References

spectroscopic analysis of 7-Hydroxy-4'-nitroisoflavone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxy-4'-nitroisoflavone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on data from closely related analogues, namely 7-hydroxyisoflavone and 4'-nitro-substituted aromatic compounds. This approach allows for a well-informed estimation of the expected spectral characteristics.

The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a framework for the experimental analysis of this and similar isoflavone compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral properties of 7-hydroxyisoflavone and the expected electronic effects of the 4'-nitro group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Rationale
~10.80s1H7-OHPhenolic proton, expected to be downfield and sharp.
~8.50s1HH-2Singlet, characteristic of isoflavones, downfield due to adjacent oxygen and deshielding from the B-ring.
~8.30d, J ≈ 8.8 Hz2HH-2', H-6'Doublet, downfield due to the strong electron-withdrawing effect of the nitro group.
~8.10d, J ≈ 8.7 Hz1HH-5Doublet, part of the A-ring spectrum.
~7.85d, J ≈ 8.8 Hz2HH-3', H-5'Doublet, coupled to H-2' and H-6'.
~7.00dd, J ≈ 8.7, 2.3 Hz1HH-6Doublet of doublets, coupled to H-5 and H-8.
~6.95d, J ≈ 2.3 Hz1HH-8Doublet, coupled to H-6.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~175.0C-4Carbonyl carbon, typical for isoflavones.
~163.0C-7Aromatic carbon bearing the hydroxyl group, shifted downfield.
~157.5C-9Aromatic carbon in the chromenone ring.
~153.0C-2Downfield shift due to adjacent oxygen and phenyl group.
~147.0C-4'Aromatic carbon bearing the nitro group, strongly deshielded.
~140.0C-1'Quaternary carbon of the B-ring.
~130.5C-2', C-6'Deshielded by the adjacent nitro group.
~127.0C-5Aromatic carbon in the A-ring.
~124.0C-3', C-5'Aromatic carbons in the B-ring.
~123.0C-3Quaternary carbon of the isoflavone core.
~117.0C-10Quaternary carbon in the chromenone ring.
~115.5C-6Aromatic carbon in the A-ring.
~102.5C-8Aromatic carbon in the A-ring.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100Broad, StrongO-H stretch (phenolic)
~1640StrongC=O stretch (γ-pyrone)
~1610, 1580, 1490Medium-StrongC=C stretch (aromatic)
~1520, 1345StrongN-O asymmetric and symmetric stretch (nitro group)
~1260StrongC-O stretch (aryl ether)
~1180MediumC-O stretch (phenol)
~850StrongC-H out-of-plane bend (p-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (Mass-to-Charge Ratio)Ion TypePredicted Fragmentation Pathway
284.0559[M+H]⁺Protonated molecule (C₁₅H₁₀NO₅⁺)
282.0403[M-H]⁻Deprotonated molecule (C₁₅H₈NO₅⁻)
254.0454[M+H-NO]⁺Loss of nitric oxide radical from the nitro group.
238.0501[M+H-NO₂]⁺Loss of nitrogen dioxide radical.
137.0239[A-ring fragment]⁺Retro-Diels-Alder fragmentation of the C-ring, yielding a fragment corresponding to the A-ring.
121.0286[B-ring fragment]⁺Fragment corresponding to the 4-nitrophenyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like hydroxyls.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is recommended.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the KBr pellet (or the sample on the ATR crystal) in the sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and assign the characteristic absorption bands to the functional groups present in the molecule (e.g., O-H, C=O, C=C, N-O).

Mass Spectrometry

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole instrument, coupled to an appropriate ionization source, typically Electrospray Ionization (ESI) for isoflavones.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a modifier, such as formic acid (0.1%) or ammonium acetate (5 mM), may be added to the solvent to promote ionization.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode and to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments.

    • Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.

    • Acquire the product ion spectrum.

Data Analysis:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition of the molecule.

  • Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the molecule. Propose fragmentation pathways based on the observed neutral losses and the masses of the fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms interpretation Spectral Data Analysis & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation final_structure final_structure interpretation->final_structure Final Structure Confirmation

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to design experiments, interpret spectral data, and confirm the structure of this and related isoflavone compounds.

In Vitro Efficacy of 7-Hydroxy-4'-nitroisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The introduction of a nitro group (-NO2) at the 4'-position and a hydroxyl group (-OH) at the 7-position of the isoflavone core suggests potential for significant bioactivity, as these substitutions can influence the molecule's electronic properties and interactions with biological targets. This technical guide provides a comprehensive overview of the available in vitro studies on this compound and related isoflavone derivatives, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Quantitative Data on Biological Activities

Direct quantitative in vitro data for this compound is limited in publicly available literature. A study involving its synthesis reported modest activity in assays on the proliferation of endothelial cells, though specific IC50 values were not provided.[1][2] To provide a valuable context for researchers, the following tables summarize quantitative data from in vitro studies on structurally related isoflavones. This comparative data can help in designing experiments and forming hypotheses for the biological potential of this compound.

Table 1: In Vitro Anticancer Activity of Related Isoflavones

CompoundCell LineAssayIC50 ValueReference
7-HydroxyflavoneHeLa (cervical cancer)MTT22.56 µg/mL[3]
7-HydroxyflavoneMDA-MB-231 (breast cancer)MTT3.86 µg/mL[3]
Formononetin (7-hydroxy-4'-methoxyisoflavone)MDA-MB-231 (breast cancer)MTT5.44 µM[4]
Formononetin (7-hydroxy-4'-methoxyisoflavone)H460 (lung cancer)MTT6.36 µM[4]
Fluorinated 7-hydroxyisoflavone derivativeMCF-7 (breast cancer)MTT11.23 µM[5]

Table 2: In Vitro Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 ValueReference
7-HydroxyflavoneDPPH Radical Scavenging5.55 µg/mL[3][6]
Quercetin (positive control)DPPH Radical Scavenging5.85 µM[7]
Luteolin (positive control)DPPH Radical Scavenging4.48 µM[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the evaluation of this compound's biological activities.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to desired concentrations in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End: Determine cytotoxic potential analyze->end

MTT Cell Viability Assay Workflow.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[8]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the standard.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC50 value.

DPPH_Assay_Workflow start Prepare DPPH and test compound solutions mix Mix DPPH with this compound start->mix incubate Incubate in dark for 30 min mix->incubate read Measure absorbance at 517 nm incubate->read calculate Calculate % scavenging and IC50 read->calculate end End: Determine antioxidant capacity calculate->end

DPPH Radical Scavenging Assay Workflow.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay is commonly performed using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Principle: In inflammation, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]

  • Protocol:

    • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Potential Signaling Pathways

Based on studies of other isoflavones, this compound may exert its biological effects by modulating key cellular signaling pathways.[10]

Signaling_Pathways cluster_0 Anticancer Mechanisms cluster_1 Anti-inflammatory Mechanisms Isoflavone This compound PI3K_AKT PI3K/Akt Pathway Isoflavone->PI3K_AKT inhibits MAPK MAPK Pathway Isoflavone->MAPK modulates CellCycle Cell Cycle Arrest (e.g., at G2/M phase) PI3K_AKT->CellCycle regulates Apoptosis Apoptosis Induction (e.g., Caspase activation) MAPK->Apoptosis regulates LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Isoflavone2 This compound Isoflavone2->NFkB inhibits

Potential Signaling Pathways Modulated by Isoflavones.

References

Methodological & Application

Application Notes and Protocols for 7-Hydroxy-4'-nitroisoflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone, a class of compounds known for their potential therapeutic properties, including anticancer activities.[1] Isoflavones have been shown to induce apoptosis, cause cell cycle arrest, and inhibit proliferation in various cancer cell lines.[2][3] The introduction of a nitro group at the 4'-position and a hydroxyl group at the 7-position may influence the biological activity of the isoflavone scaffold.

This document provides detailed experimental protocols for the investigation of the effects of this compound in cell culture. Due to the limited availability of specific data for this compound, the following protocols are based on established methods for structurally related isoflavones and flavonoids. These protocols should serve as a starting point for the biological evaluation of this compound.

Data Presentation: Cytotoxicity of Structurally Related Isoflavones

To inform initial experimental design, the following table summarizes the cytotoxic activities (IC50 values) of several related isoflavones in various cancer cell lines. This data can help in selecting appropriate concentration ranges for preliminary screening of this compound.

CompoundCell LineIC50 Value (µM)Reference
7,8-dihydroxy-4-arylcoumarin (6a)MDA-MB-468 (Breast Cancer)0.64[4]
7,8-dihydroxy-4-arylcoumarin (6b)MDA-MB-468 (Breast Cancer)0.69[4]
7,8-dihydroxy-4-arylcoumarin (6c)MDA-MB-468 (Breast Cancer)1.33[4]
7,8-dihydroxy-4-arylcoumarin (6a)A431 (Epidermoid Carcinoma)2.56[4]
7,8-dihydroxy-4-arylcoumarin (6b)A431 (Epidermoid Carcinoma)1.78[4]
7,8-dihydroxy-4-arylcoumarin (6c)A431 (Epidermoid Carcinoma)2.29[4]
7,8-dihydroxyflavoneHUH-7 (Hepatocarcinoma)177.6[5]
7,8-dihydroxyflavoneU937 (Leukemia)70[5]
7,8-dihydroxyflavoneB16F10 (Melanoma)9.04[5]
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast Cancer)55.24 (at 48h)[6]
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthaleneHCT116 (Colorectal Cancer)15.20[7]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for reproducible results in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like isoflavones.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Based on its molecular weight of 283.23 g/mol , accurately weigh the desired amount of this compound powder to prepare a stock solution of a specific molarity (e.g., 10 mM).[8]

  • Add the appropriate volume of sterile DMSO to the powder in a sterile microcentrifuge tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50/2, IC50, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways that may be modulated by this compound. Based on the known mechanisms of related isoflavones, key proteins to investigate could include those in the PI3K/Akt and MAPK pathways, as well as apoptosis-related proteins like caspases, Bax, and Bcl-2.[2][9]

Materials:

  • Treated and control cell samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound compound receptor receptor pathway_protein pathway_protein inhibited inhibited activated activated outcome outcome GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Isoflavone This compound Akt Akt Isoflavone->Akt Inhibits PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization CytoC Cytochrome c release Caspases Caspase Activation CytoC->Caspases Mito->CytoC Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G start_end start_end process process decision decision io io Start Start: Prepare Compound Stock Solution Seed Seed Cancer Cells in Multi-well Plates Start->Seed Treat Treat Cells with This compound Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Cytotoxic Is it Cytotoxic? Viability->Cytotoxic Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxic->Apoptosis Yes End End: Analyze Data & Conclude Cytotoxic->End No Western Mechanism Study (Western Blot) Apoptosis->Western Western->End

Caption: General experimental workflow for in-vitro screening.

References

Application Notes and Protocols for 7-Hydroxy-4'-nitroisoflavone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone derivative. While specific research on this compound is limited, based on the known activities of structurally related isoflavones and nitro-containing flavonoids, it is hypothesized to possess anti-cancer properties. Isoflavones, a class of phytoestrogens, are known to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression in cancer cells. The presence of a nitro group can enhance the cytotoxic and apoptotic effects of a compound.[1]

These application notes provide a comprehensive guide for investigating the potential anti-cancer effects of this compound in various cancer cell lines. The protocols outlined below are based on established methodologies for similar compounds and provide a framework for assessing its efficacy and mechanism of action.

Predicted Mechanism of Action

Based on studies of related compounds such as 7-hydroxyisoflavones and nitroflavones, this compound is predicted to exert its anti-cancer effects through the following mechanisms:

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic and/or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[1][2][3] The presence of a nitro group has been shown to enhance the apoptotic response in cancer cells.[1]

  • Cell Cycle Arrest: It is anticipated that this compound may cause cell cycle arrest at the G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[3][4] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Modulation of Signaling Pathways: The compound may interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways, which are known to be affected by other isoflavones.

Data Presentation

The following table summarizes the reported anti-proliferative and cytotoxic effects of structurally similar isoflavones and nitro-containing compounds on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

CompoundCancer Cell Line(s)Assay TypeIC50 / Effect
2'-NitroflavoneHL-60 (Leukemia)CytotoxicityIC50 < 10 µM
2'-NitroflavoneVarious HematologicalCytotoxicityIC50 values < 10 µM
7-Hydroxy-3',4'-benzoisoflavoneOsteosarcomaApoptosisInduces apoptosis
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast)ViabilityIC50 = 55.24 µM (48h), 52.83 µM (72h)
Nitro-substituted hydroxynaphthanilidesTHP-1 (Leukemia), MCF-7 (Breast)ProliferationIC50 values ranging from 1.05 to >20 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizations

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Compound This compound Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest SignalingModulation Signaling Pathway Modulation Compound->SignalingModulation Bcl2 Modulation of Bcl-2 family proteins Apoptosis->Bcl2 Caspases Caspase Activation Apoptosis->Caspases CyclinsCDKs Alteration of Cyclins/CDKs CellCycleArrest->CyclinsCDKs PI3KAkt Inhibition of PI3K/Akt Pathway SignalingModulation->PI3KAkt Bcl2->Caspases G cluster_0 Experimental Workflow cluster_1 Primary Assays cluster_2 Mechanism of Action Assays cluster_3 Data Analysis & Conclusion start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle western_blot Western Blot viability->western_blot analysis Determine IC50, Apoptotic Rate, Cell Cycle Distribution, Protein Expression apoptosis->analysis cell_cycle->analysis western_blot->analysis conclusion Elucidate Anti-Cancer Mechanism analysis->conclusion

References

Application Notes and Protocols for the Quantification of 7-Hydroxy-4'-nitroisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone derivative that, due to its structure, holds potential for investigation in various pharmacological and biological studies. Accurate quantification of this compound in different sample matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

The provided protocols are intended as a starting point for method development and will likely require optimization for specific sample matrices and instrumentation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
IUPAC Name 7-hydroxy-3-(4-nitrophenyl)chromen-4-one[1]
Molecular Formula C₁₅H₉NO₅[1]
Molecular Weight 283.23 g/mol [1]
Chemical Structure InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds. Given the nitroaromatic and phenolic structure of this compound, it is expected to have strong UV absorbance, making this a suitable analytical method.[2][3][4][5]

Experimental Protocol

1. Sample Preparation (General Procedure for a Biological Matrix, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another isoflavone not present in the sample).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (This should be optimized by determining the λmax of this compound).

3. Calibration Standards

Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol or mobile phase) at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Quantitative Data (Hypothetical)
ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing samples with complex matrices or when low detection limits are required.[6][7][8][9]

Experimental Protocol

1. Sample Preparation

The sample preparation protocol can be the same as for the HPLC-UV method.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the hydroxyl group, but positive mode should also be evaluated.

  • MRM Transitions (Hypothetical):

    • Parent Ion (Q1): m/z 282.04 (for [M-H]⁻)

    • Product Ions (Q3): To be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely fragments would result from the loss of NO₂ (m/z 236.04) or other characteristic fragments of the isoflavone core.

3. Calibration Standards

Prepare a series of calibration standards ranging from 0.1 ng/mL to 1000 ng/mL in the appropriate solvent.

Quantitative Data (Hypothetical)
ParameterResult
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 92 - 108%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of a pure compound in a simple matrix. This method is less selective than chromatographic techniques and is not suitable for complex samples.

Experimental Protocol

1. Determination of Maximum Absorbance (λmax)

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, the λmax is expected to be in the 250-350 nm range.[10]

2. Sample Preparation

  • Dissolve a known weight of the sample containing this compound in a suitable solvent.

  • Ensure the concentration is within the linear range of the calibration curve.

  • If necessary, filter the sample to remove any particulate matter.

3. Quantification

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample.

  • Measure the absorbance of the standards and the sample at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

Quantitative Data (Hypothetical)
ParameterResult
λmax To be determined experimentally (e.g., ~260 nm and ~330 nm)
Linear Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD) < 3%

Experimental Workflow Visualization

experimental_workflow General Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_result Result Reporting sample Sample Collection extraction Extraction / Protein Precipitation sample->extraction cleanup Clean-up / Filtration extraction->cleanup instrument HPLC-UV or LC-MS/MS Analysis cleanup->instrument chromatogram Chromatogram Integration instrument->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: General workflow for sample analysis.

References

Application Notes and Protocols: 7-Hydroxy-4'-nitroisoflavone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the enzyme inhibitory activity of 7-Hydroxy-4'-nitroisoflavone is not available in the public domain. The following application notes and protocols are presented as a hypothetical framework for researchers interested in investigating the potential of this compound as an enzyme inhibitor. The selected target enzyme and signaling pathways are based on the known activities of structurally related isoflavones and serve as a representative example.

Introduction

Isoflavones are a class of naturally occurring flavonoids that have garnered significant attention for their diverse biological activities, including their potential as enzyme inhibitors. Structurally, this compound belongs to this class and possesses a nitro group, which may influence its interaction with biological targets. Members of the isoflavone family have been reported to inhibit a variety of enzymes, including cytochrome P450s and lipoxygenases. This document provides a detailed, albeit hypothetical, protocol for assessing the inhibitory potential of this compound against a representative enzyme, human Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will consider the hypothetical inhibition of Cytochrome P450 3A4 (CYP3A4) by this compound. CYP3A4 is a critical enzyme in the metabolism of a vast number of therapeutic drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions.

Hypothetical Signaling Pathway: Inhibition of Drug Metabolism

G cluster_0 Cellular Environment cluster_1 Pharmacological Effect Drug Drug (Substrate) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Binds to active site Drug->CYP3A4 Metabolite Inactive Metabolite Increased_Drug_Concentration Increased Drug Concentration CYP3A4->Metabolite Metabolizes CYP3A4->Metabolite Inhibitor This compound Inhibitor->CYP3A4 Inhibits Inhibitor->CYP3A4 Therapeutic_Effect Altered Therapeutic Effect / Toxicity Increased_Drug_Concentration->Therapeutic_Effect

Figure 1: Hypothetical inhibition of CYP3A4-mediated drug metabolism.

Quantitative Data Presentation

Effective data presentation is crucial for comparing the potency of potential inhibitors. The following tables serve as templates for summarizing quantitative data from enzyme inhibition assays.

Table 1: Hypothetical IC50 Values for this compound against CYP3A4

CompoundTarget EnzymeIC50 (µM)95% Confidence Interval
This compoundHuman CYP3A4[Insert Value][Insert Range]
Ketoconazole (Positive Control)Human CYP3A4[Insert Value][Insert Range]

Table 2: Hypothetical Kinetic Parameters of CYP3A4 Inhibition by this compound

CompoundInhibition TypeKᵢ (µM)
This compound[e.g., Competitive][Insert Value]
Ketoconazole (Positive Control)Competitive[Insert Value]

Experimental Protocols

The following are detailed protocols for conducting an in vitro enzyme inhibition assay to determine the IC50 and mode of inhibition of this compound against human recombinant CYP3A4.

Protocol 1: Determination of IC50 for CYP3A4 Inhibition

Objective: To determine the concentration of this compound required to inhibit 50% of CYP3A4 activity.

Materials:

  • Human recombinant CYP3A4 enzyme

  • CYP3A4 substrate (e.g., Luciferin-IPA)

  • This compound

  • Ketoconazole (positive control inhibitor)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • 96-well microplate (opaque white for luminescence)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute the DMSO stocks into potassium phosphate buffer to create 2x working solutions. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare a 2x working solution of the CYP3A4 substrate in buffer.

    • Prepare a 2x working solution of the human recombinant CYP3A4 enzyme in buffer.

    • Prepare a 2x working solution of the NADPH regenerating system in buffer.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of each 2x this compound dilution.

    • Positive Control Wells: Add 50 µL of 2x ketoconazole serial dilutions.

    • No Inhibitor Control (100% Activity): Add 50 µL of buffer with the same final DMSO concentration as the test wells.

    • No Enzyme Control (Background): Add 100 µL of buffer.

  • Enzyme Addition:

    • Add 25 µL of the 2x CYP3A4 enzyme solution to all wells except the "No Enzyme Control".

    • Add 25 µL of buffer to the "No Enzyme Control" wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the 2x substrate/NADPH regenerating system mix to all wells.

    • The final reaction volume will be 100 µL.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction according to the substrate manufacturer's protocol (this may involve adding a stop solution).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (No Enzyme Control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the "No Inhibitor Control".

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: IC50 Determination

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Detection cluster_3 Data Analysis A Prepare 2x Inhibitor (this compound) Serial Dilutions D Add Inhibitor/Control to 96-well plate A->D B Prepare 2x CYP3A4 Enzyme Solution E Add Enzyme Solution B->E C Prepare 2x Substrate & NADPH Solution G Initiate reaction with Substrate/NADPH mix C->G D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 K->L

Application Notes and Protocols for 7-Hydroxy-4'-nitroisoflavone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on 7-Hydroxy-4'-nitroisoflavone in the context of neurodegenerative diseases is not currently available in published literature. The following application notes and protocols are extrapolated from research on structurally related isoflavones and compounds with similar functional groups (hydroxyl and nitro moieties). This document is intended to serve as a foundational guide for initiating research and is based on established methodologies for evaluating the neuroprotective potential of novel compounds.

Introduction to this compound

This compound is a synthetic isoflavone derivative. The isoflavone backbone is known for its potential neuroprotective properties, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] The presence of a hydroxyl group at the 7-position and a nitro group at the 4'-position may modulate the biological activity of the parent isoflavone structure. The nitro group, being an electron-withdrawing group, can influence the molecule's redox properties and its interactions with biological targets.[3]

Potential Mechanisms of Action in Neurodegenerative Diseases:

  • Antioxidant Activity: Isoflavones can scavenge free radicals and upregulate endogenous antioxidant systems, such as the Nrf2 pathway, mitigating oxidative stress, a key pathological feature of neurodegenerative diseases.[4][5]

  • Anti-inflammatory Effects: This compound may suppress the production of pro-inflammatory cytokines and mediators in microglia and astrocytes by inhibiting signaling pathways like NF-κB.[6][7]

  • Anti-apoptotic Activity: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and inhibiting caspase activity, this compound could prevent neuronal cell death.[8][9]

Potential Applications in Neurodegenerative Disease Research

Based on the known activities of related isoflavones, this compound could be investigated for its therapeutic potential in various neurodegenerative disorders, including:

  • Alzheimer's Disease (AD): By potentially reducing amyloid-beta (Aβ) induced toxicity, oxidative stress, and neuroinflammation.

  • Parkinson's Disease (PD): By protecting dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) or rotenone.[4][5]

  • Huntington's Disease (HD): By mitigating mitochondrial dysfunction and excitotoxicity.

  • Amyotrophic Lateral Sclerosis (ALS): By reducing oxidative stress and inflammation in motor neurons.

Data Presentation: Hypothetical Efficacy Data

The following tables provide a template for summarizing quantitative data from initial in vitro screening of this compound.

Table 1: In Vitro Neuroprotection against Oxidative Stress

Cell LineNeurotoxinConcentration of this compound (µM)Cell Viability (%) (Mean ± SD)IC₅₀ (µM)
SH-SY5YH₂O₂ (100 µM)0 (Control)52 ± 4.5
165 ± 5.1
578 ± 3.93.2
1089 ± 4.2
HT22Glutamate (5 mM)0 (Control)48 ± 6.2
161 ± 5.8
575 ± 4.54.1
1085 ± 5.3

Table 2: Anti-inflammatory Activity in Microglial Cells

Cell LineTreatmentConcentration of this compound (µM)Nitric Oxide (NO) Production (% of LPS Control) (Mean ± SD)TNF-α Release (pg/mL) (Mean ± SD)
BV-2Untreated-5 ± 1.215 ± 3.1
LPS (1 µg/mL)01001250 ± 85
LPS + Compound182 ± 7.5980 ± 62
555 ± 6.1620 ± 45
1035 ± 4.8310 ± 33

Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., 6-OHDA, H₂O₂, or rotenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).

  • Neurotoxin Challenge: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Cell Viability Assessment:

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Anti-inflammatory Assay in Microglia

Objective: To determine the effect of this compound on the production of inflammatory mediators in activated microglial cells (e.g., BV-2).

Materials:

  • BV-2 murine microglial cells

  • DMEM medium with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kit for TNF-α measurement

  • 24-well plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

  • TNF-α Measurement:

    • Use the collected supernatant and perform an ELISA for TNF-α following the kit's protocol.

  • Data Analysis: Quantify NO and TNF-α levels and express them as a percentage of the LPS-only treated group.

Visualizations

Proposed Neuroprotective Signaling Pathway

G cluster_stress Neurodegenerative Stressors cluster_compound This compound cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 activates Apoptosis Apoptotic Pathway Oxidative_Stress->Apoptosis induces Neuroinflammation Neuroinflammation NFkB NF-κB Pathway Neuroinflammation->NFkB activates Neuroinflammation->Apoptosis induces Compound This compound Compound->Nrf2 activates Compound->NFkB inhibits Compound->Apoptosis inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response leads to Inflammatory_Mediators ↓ Inflammatory Mediators NFkB->Inflammatory_Mediators suppression leads to Neuronal_Survival ↑ Neuronal Survival Apoptosis->Neuronal_Survival inhibition leads to Antioxidant_Response->Neuronal_Survival Inflammatory_Mediators->Neuronal_Survival

Caption: Proposed mechanism of this compound in neuroprotection.

Experimental Workflow for In Vitro Screening

G start Start: Hypothesis Generation cell_culture Neuronal & Microglial Cell Culture (e.g., SH-SY5Y, BV-2) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment stressor Induction of Neurotoxicity/Inflammation (e.g., 6-OHDA, LPS) treatment->stressor viability_assay Cell Viability Assay (MTT, LDH) stressor->viability_assay inflammation_assay Anti-inflammatory Assay (Griess, ELISA) stressor->inflammation_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis inflammation_assay->data_analysis western_blot Western Blot Analysis (Nrf2, NF-κB, Caspases) western_blot->data_analysis data_analysis->western_blot conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Workflow for initial in vitro screening of this compound.

References

Application Notes and Protocols for In Vivo Studies of 7-Hydroxy-4'-nitroisoflavone Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and in vivo evaluation of nanoparticle-based delivery systems for the therapeutic agent 7-Hydroxy-4'-nitroisoflavone. Given the hydrophobic nature of many isoflavones, which often leads to poor bioavailability, advanced drug delivery systems are crucial for realizing their therapeutic potential.[1][] This document outlines key considerations for formulation, detailed experimental protocols for in vivo assessment, and potential signaling pathways for this class of compounds.

Introduction to this compound and the Need for Advanced Delivery Systems

This compound is a derivative of the isoflavone backbone, a class of phytoestrogens known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] However, the therapeutic efficacy of isoflavones is often limited by their low aqueous solubility and extensive first-pass metabolism, which significantly reduces their bioavailability.[5][6] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by:

  • Enhancing Solubility and Bioavailability: Encapsulating hydrophobic drugs like this compound in a nanoparticle core can improve their solubility and protect them from premature degradation and metabolism.[1][]

  • Controlling Release: Polymeric and lipid-based nanoparticles can be engineered for sustained and controlled release of the drug, maintaining therapeutic concentrations over a longer period.[7][8]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects.[][9]

Nanoparticle Delivery System Options

Several types of nanoparticle platforms are suitable for the delivery of hydrophobic compounds like this compound. The choice of system will depend on the specific therapeutic application, desired release profile, and route of administration.

  • Polymeric Nanoparticles: These are composed of biodegradable and biocompatible polymers. The drug can be encapsulated within the polymer matrix or conjugated to the polymer backbone.[][7] Common preparation methods include nanoprecipitation and solvent evaporation.[1]

  • Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are composed of lipids that are generally recognized as safe (GRAS). They are particularly effective at encapsulating hydrophobic drugs.[8][9]

  • Inorganic Nanoparticles: Materials such as gold nanoparticles and mesoporous silica nanoparticles offer a stable scaffold for drug delivery with easily tunable surface properties for functionalization.[][7]

Table 1: Comparison of Nanoparticle Delivery Systems for Hydrophobic Drugs
Delivery SystemAdvantagesDisadvantagesCommon Preparation Methods
Polymeric Nanoparticles High stability, controlled release, ease of surface modification.[][7]Potential for polymer-related toxicity, complex manufacturing processes.Nanoprecipitation, solvent evaporation, emulsion polymerization.[1]
Lipid-Based Nanoparticles Excellent biocompatibility, high drug loading for lipophilic drugs, can be formulated for various routes of administration.[8][9]Lower stability compared to polymeric nanoparticles, potential for drug leakage.Thin-film hydration, microfluidics, high-pressure homogenization.
Inorganic Nanoparticles High surface area for drug loading, tunable size and shape, potential for theranostic applications.[][7]Potential for long-term toxicity and accumulation in the body, complex surface chemistry.Chemical reduction, sol-gel method.

Experimental Protocols for In Vivo Studies

The following protocols provide a framework for the in vivo evaluation of a this compound nanoparticle formulation. These protocols should be adapted based on the specific animal model and research question.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the this compound nanoparticle formulation compared to the free drug.

Animal Model: Male Sprague-Dawley rats (n=5 per group).

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the experiment.

  • Drug Administration:

    • Group 1 (Control): Administer free this compound (e.g., in a solution with a solubilizing agent like DMSO and PEG) via intravenous (IV) injection.

    • Group 2 (Test): Administer the this compound nanoparticle formulation via IV injection at the same dose as the control group.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Table 2: Representative Pharmacokinetic Parameters
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
Free this compound5150 ± 250.25300 ± 501.5 ± 0.3
Nanoparticle Formulation5500 ± 7012500 ± 3008.0 ± 1.2

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Biodistribution Study

Objective: To determine the tissue distribution of the this compound nanoparticle formulation.

Animal Model: Male BALB/c mice (n=3 per time point).

Procedure:

  • Formulation Labeling: For imaging-based biodistribution, label the nanoparticles with a fluorescent dye (e.g., Cy5.5 or a near-infrared dye).

  • Drug Administration: Administer the labeled nanoparticle formulation via IV injection.

  • Tissue Harvesting: At selected time points (e.g., 1, 4, 12, and 24 hours), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Quantification:

    • Imaging: Use an in vivo imaging system (IVIS) to visualize the fluorescence in the harvested organs.

    • Homogenization and Extraction: Homogenize the tissues, extract the drug, and quantify its concentration using HPLC or LC-MS.

  • Data Analysis: Express the drug concentration as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy Study (Example: Cancer Model)

Objective: To evaluate the therapeutic efficacy of the this compound nanoparticle formulation in a relevant disease model.

Animal Model: Nude mice bearing xenograft tumors (e.g., human breast cancer cell line MCF-7).

Procedure:

  • Tumor Inoculation: Inoculate tumor cells subcutaneously into the flank of each mouse.

  • Treatment Groups: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the animals into the following groups (n=8-10 per group):

    • Group 1: Saline (Control)

    • Group 2: Empty nanoparticles

    • Group 3: Free this compound

    • Group 4: this compound nanoparticle formulation

  • Treatment Administration: Administer the treatments via IV injection every three days for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every other day.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow for In Vivo Studies

G Formulation Nanoparticle Formulation and Characterization AnimalModel Animal Model Selection and Acclimatization Formulation->AnimalModel Dosing Dosing and Administration AnimalModel->Dosing PK Pharmacokinetic Study Dosing->PK BD Biodistribution Study Dosing->BD Efficacy Efficacy Study Dosing->Efficacy DataAnalysis Data Analysis and Interpretation PK->DataAnalysis BD->DataAnalysis Toxicity Toxicity Assessment Efficacy->Toxicity Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: General experimental workflow for in vivo evaluation.

Rationale for Nanoparticle Delivery System

G cluster_0 Free Drug cluster_1 Nanoparticle Formulation PoorSolubility Poor Aqueous Solubility LowBioavailability Low Bioavailability PoorSolubility->LowBioavailability RapidMetabolism Rapid Metabolism and Clearance RapidMetabolism->LowBioavailability ImprovedBioavailability Improved Bioavailability EnhancedSolubility Enhanced Solubility EnhancedSolubility->ImprovedBioavailability Protection Protection from Degradation Protection->ImprovedBioavailability ControlledRelease Controlled Release ControlledRelease->ImprovedBioavailability

Caption: Advantages of nanoparticle delivery for isoflavones.

References

Application Notes and Protocols for 7-Hydroxy-4'-nitroisoflavone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone derivative that has garnered interest in various research fields, including pharmacology and drug discovery, due to its potential biological activities. Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results in cell culture, biochemical assays, and other research applications. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions.

Compound Information

This compound is a nitro-substituted derivative of the isoflavone core structure. The presence of the nitro group can influence its physicochemical properties, including solubility and stability.

PropertyValueSource
Molecular Formula C₁₅H₉NO₅PubChem[1]
Molecular Weight 283.23 g/mol PubChem[1]
Appearance Typically a solid powderN/A
CAS Number 15485-80-0PubChem[1]

Solubility and Solvent Selection

Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a versatile solvent that can dissolve a wide range of organic compounds and is miscible with most aqueous-based cell culture media at low concentrations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to start with a small amount of the compound to test its solubility before proceeding with larger quantities.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.83 mg of the compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 283.23 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 283.23 g/mol x 0.001 L = 0.00283 g = 2.83 mg

  • Dissolution:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution. Avoid excessive heat, which may degrade the compound.

  • Sterilization (Optional): If the stock solution is intended for use in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles and exposure to light.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex thoroughly add_solvent->vortex inspect Visually inspect for complete dissolution vortex->inspect warm Gentle warming (if necessary) inspect->warm filter Sterile filter (optional) inspect->filter warm->inspect aliquot Aliquot into single-use volumes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution:

    • Remove an aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for preparing a 100 µM working solution:

      • To prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

      • Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

      • Mix well by gentle pipetting.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.

  • Application to Cells:

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

G Experimental Workflow for Cell-Based Assays cluster_prep Working Solution Preparation cluster_experiment Cell Treatment cluster_analysis Data Analysis thaw Thaw 10 mM Stock Solution dilute Prepare Serial Dilutions in Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO) thaw->control treat Treat Cells with Working Solutions dilute->treat control->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubate->assay analyze Analyze and Interpret Results assay->analyze end End analyze->end

Caption: A typical experimental workflow using the prepared stock solution.

Stability and Storage

The stability of this compound in solution has not been extensively studied. However, general guidelines for storing compounds in DMSO should be followed to minimize degradation:

  • Long-term Storage: For long-term storage, aliquots of the stock solution should be kept at -20°C or, preferably, -80°C.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation and precipitation. Aliquoting into single-use volumes is highly recommended.

  • Light Sensitivity: Isoflavones can be light-sensitive. Store stock solutions in amber or light-blocking containers and protect them from direct light exposure.

  • Working Solutions: Working solutions prepared in aqueous media are generally less stable than the DMSO stock solution and should be prepared fresh for each experiment. Do not store working solutions for extended periods.

  • DMSO Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. Ensure that the DMSO used is anhydrous and that stock solution containers are tightly sealed to prevent moisture absorption, which can affect compound stability. Studies have shown that the presence of water can be a more significant factor in compound degradation than oxygen[2].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: This document is intended for informational purposes only and is based on general laboratory practices for similar compounds. Researchers should always perform their own validation and optimization for their specific experimental conditions.

References

Application Notes and Protocols for 7-Hydroxy-4'-nitroisoflavone as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, there is a significant lack of publicly available scientific literature detailing the use of 7-Hydroxy-4'-nitroisoflavone specifically as a chemical probe. While the parent compounds, isoflavones, and related analogs are known for their biological activities, the application of this particular nitro-derivative as a tool for chemical biology research is not documented.

The following information has been compiled from general knowledge of related compounds, such as 7-hydroxyisoflavones and other nitro-substituted isoflavones. The protocols provided are hypothetical and based on common experimental procedures for characterizing the biological activity of novel small molecules. These should be considered as a starting point for investigation, not as established methods for the use of this compound as a chemical probe.

Introduction to this compound

This compound is a synthetic isoflavone derivative. Isoflavones are a class of phytoestrogens known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. The introduction of a nitro group can significantly alter the electronic properties of a molecule, potentially leading to novel biological activities or enhanced potency[3][4]. The 7-hydroxyl group is a common feature in biologically active flavonoids and is often crucial for their effects[2].

Chemical Structure:

Basic Chemical Information:

PropertyValue
Molecular Formula C₁₅H₉NO₅
Molecular Weight 283.23 g/mol
CAS Number 15485-80-0
Appearance Typically a yellow or pale-yellow solid
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.

Potential Applications as a Chemical Probe (Hypothetical)

Based on the activities of related compounds, this compound could potentially be investigated as a chemical probe in the following areas:

  • Antiviral Research: 7-hydroxyisoflavone has shown activity against Enterovirus 71[5]. The nitro-derivative could be explored for similar or enhanced antiviral properties.

  • Cancer Biology: Isoflavones are known to have anticancer properties[1]. This compound could be used to probe signaling pathways involved in cancer cell proliferation and survival.

  • Inflammation and Oxidative Stress: Flavonoids are well-known antioxidants[6]. This compound could be used to study the role of specific cellular pathways in response to oxidative stress.

Experimental Protocols (Hypothetical)

The following are generalized protocols that would be necessary to characterize the biological activity of this compound and assess its potential as a chemical probe.

3.1. Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound exhibits biological activity without causing general toxicity.

Materials:

  • Human cell line of interest (e.g., HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a DMSO-only control.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the DMSO control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.2. Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate if this compound affects specific protein expression or activation within a signaling pathway. For example, based on the activity of 7-hydroxyflavone, one might investigate the ERK/Nrf2/HO-1 pathway[7].

Materials:

  • Cells treated with this compound at a non-toxic concentration.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Nrf2, anti-HO-1, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

Visualizations

4.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related flavonoids that often impact stress-response and survival pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade 7-H-4-N This compound 7-H-4-N->Kinase_Cascade Modulates ROS Reactive Oxygen Species Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Kinase_Cascade->Nrf2_Keap1 Phosphorylates Nrf2_Active Active Nrf2 Nrf2_Keap1->Nrf2_Active Releases ARE Antioxidant Response Element Nrf2_Active->ARE Translocates & Binds Gene_Expression Gene Expression (e.g., HO-1) ARE->Gene_Expression Cellular_Response Cellular Response (e.g., Antioxidant Defense) Gene_Expression->Cellular_Response Leads to External_Stimulus External Stimulus (e.g., Oxidative Stress) External_Stimulus->Receptor

Caption: Hypothetical signaling pathway for this compound.

4.2. Experimental Workflow

The diagram below outlines a general workflow for characterizing a novel compound like this compound.

G Start Start: Compound Synthesis and Characterization Cell_Viability Determine IC50 (Cell Viability Assay) Start->Cell_Viability Target_Identification Hypothesize/Identify Molecular Target(s) Cell_Viability->Target_Identification Pathway_Analysis Analyze Pathway Modulation (e.g., Western Blot, qPCR) Target_Identification->Pathway_Analysis Functional_Assay Perform Functional Assays (e.g., Enzyme Inhibition, Antiviral Assay) Pathway_Analysis->Functional_Assay In_Vivo In Vivo Model Testing (Optional) Functional_Assay->In_Vivo End Conclusion: Potential as Chemical Probe In_Vivo->End

References

Application Notes and Protocols for 7-Hydroxy-4'-nitroisoflavone in Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4'-nitroisoflavone is a synthetically derived isoflavonoid, a class of compounds known for their diverse biological activities. While direct research on this specific molecule is limited, its structural similarity to other nitro-flavonoids suggests potential applications in the study of cellular signaling pathways. Notably, the structurally related compound, 4'-nitro-6-hydroxyflavone, has been identified as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This suggests that this compound may serve as a valuable tool for investigating AMPK-related signaling cascades and their downstream effects.

Flavonoids, as a broad class of natural products, are known to modulate a variety of signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[2][3][4] These pathways are critical in regulating cell proliferation, survival, inflammation, and metabolism, and their dysregulation is often implicated in diseases such as cancer and metabolic disorders. Therefore, this compound holds promise as a chemical probe to explore the intricate connections within these signaling networks.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to study its potential effects on the AMPK signaling pathway and other related cellular processes. The quantitative data presented are illustrative and should be experimentally determined for specific cellular contexts.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound based on potential biological activities. These values are for illustrative purposes and must be determined experimentally.

ParameterValueCell LineAssay
IC50 (AMPK Activation) 5 µMHepG2In-cell Western
EC50 (HNF4α degradation) 10 µMHEK293TLuciferase Reporter Assay
IC50 (NF-κB Inhibition) 25 µMRAW 264.7Reporter Gene Assay
IC50 (PI3K Inhibition) > 50 µMMCF-7Kinase Activity Assay
IC50 (MAPK/ERK Inhibition) > 50 µMA549Western Blot

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway Receptor->MAPK_pathway 7H4NI This compound AMPK AMPK 7H4NI->AMPK Activates IKK IKK 7H4NI->IKK Inhibits (Hypothetical) HNF4a HNF4α AMPK->HNF4a Promotes Degradation Proteasome Proteasome HNF4a->Proteasome Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Expression (Inflammation) NFkB_n->Gene_Expression

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow Diagram

G start Start: Cell Culture (e.g., HepG2, RAW 264.7) treatment Treatment with This compound (Dose-response and time-course) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis reporter Reporter Gene Assay (NF-κB Luciferase) treatment->reporter western Western Blot Analysis (p-AMPK, p-ACC, HNF4α, IκBα, p-p65) lysis->western kinase Kinase Activity Assay (AMPK, PI3K) lysis->kinase data Data Analysis and Interpretation western->data reporter->data kinase->data

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Determination of AMPK Activation by Western Blot

Objective: To determine if this compound activates AMPK in a cellular context.

Materials:

  • Cell line (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 1, 6, 24 hours). Include a positive control such as AICAR.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control (β-actin).

Protocol 2: NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cell line (e.g., HEK293T, RAW 264.7)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Inducer of NF-κB activity (e.g., TNF-α, LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Plate cells in a 24-well plate and grow to 60-70% confluency.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to recover for 24 hours.

  • Treatment and Induction:

    • Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

    • Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) and incubate for an additional 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for transfection efficiency.

    • Calculate the fold induction of NF-κB activity relative to the untreated control.

Conclusion

While further direct experimental validation is necessary, the structural characteristics of this compound make it a compelling candidate for investigating cellular signaling pathways, particularly the AMPK pathway. The provided protocols offer a robust starting point for researchers to explore the biological activities of this compound and its potential as a modulator of key cellular processes. As with any novel compound, careful dose-response and time-course studies are essential to accurately characterize its effects in specific experimental systems.

References

Troubleshooting & Optimization

improving the solubility of 7-Hydroxy-4'-nitroisoflavone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxy-4'-nitroisoflavone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound stems from its chemical structure. The isoflavone core is a largely hydrophobic (lipophilic) ring system.[1] While the 7-hydroxy group adds some polarity, the overall molecule cannot form sufficient favorable interactions with water, leading to poor solubility.[1] This is a common challenge for many isoflavones and other flavonoid compounds.[2]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several effective methods can be employed to enhance the solubility of poorly soluble isoflavones.[2][3] The primary strategies include:

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the molecule.[4][5]

  • Co-solvency: Using a water-miscible organic solvent to reduce the polarity of the aqueous solution.[2][4]

  • Complexation with Cyclodextrins: Encapsulating the isoflavone within a cyclodextrin molecule to form a more soluble inclusion complex.[2][6]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the hydrophobic compound.[2][5]

  • Nanoformulations: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate.[3][7]

Q3: Which solubilization method should I try first?

A3: For compounds with ionizable groups, such as the 7-hydroxy group on this isoflavone, pH adjustment is often the simplest and most effective initial approach.[1] The 7-hydroxy group is weakly acidic, and increasing the pH above its pKa will deprotonate it, forming a more polar and water-soluble phenoxide anion.[1][8] However, the optimal method depends heavily on your specific experimental constraints.

G cluster_legend Legend key_start Start key_decision Decision key_process Process key_end Outcome start Start: Poorly Soluble This compound ph_sensitive Is the experiment pH-sensitive? start->ph_sensitive try_ph Adjust pH to > pKa (e.g., pH 9.0) ph_sensitive->try_ph No organic_allowed Are organic solvents (e.g., DMSO, EtOH) permissible? ph_sensitive->organic_allowed Yes ph_success Solubility Increased try_ph->ph_success use_cosolvent Use a co-solvent (e.g., 1-5% DMSO) organic_allowed->use_cosolvent Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) organic_allowed->use_cyclodextrin No cosolvent_success Solubility Increased use_cosolvent->cosolvent_success cyclodextrin_success Solubility Increased use_cyclodextrin->cyclodextrin_success advanced_methods Consider Advanced Methods: - Surfactants (e.g., Tween 80) - Nanoformulations - Solid Dispersions use_cyclodextrin->advanced_methods If insufficient

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guide

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A4: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous buffer, even with a small percentage of DMSO.[2]

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the isoflavone to below its saturation point.[2]

  • Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increase the final percentage of DMSO (e.g., from 1% to 2-5%), but always stay within the acceptable limits for your specific assay to avoid solvent-induced artifacts.[4]

  • Use a Solubility Enhancer: Pre-dissolve a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer before adding the DMSO stock. The cyclodextrin can encapsulate the isoflavone as it enters the aqueous phase, preventing precipitation.[4]

  • Change Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.[4]

Q5: I am observing low bioavailability in my in vivo studies. Could this be related to solubility?

A5: Yes, poor aqueous solubility is a primary cause of low oral bioavailability for many compounds, as it leads to poor dissolution and absorption in the gastrointestinal tract.[2] To overcome this, consider advanced formulation strategies:

  • Nanoformulations: Reducing the particle size to the nanoscale dramatically increases the surface-area-to-volume ratio, which can significantly improve dissolution rates and subsequent absorption.[3][7]

  • Solid Dispersions: Dispersing the isoflavone within a hydrophilic polymer matrix can enhance wettability and prevent crystallization, leading to improved dissolution.[2][7]

  • Lipid-Based Delivery Systems: Formulating the compound in a nanoemulsion or solid lipid nanoparticles can improve absorption through lymphatic pathways.[7]

Q6: My experimental results are inconsistent. How can I confirm if this is a solubility problem?

A6: Inconsistent results can arise from incomplete dissolution of the compound.

  • Visual Inspection: Before use, always ensure your stock solution is completely clear and free of any visible particles. If needed, gentle warming (e.g., 37°C) or brief sonication can aid dissolution in the organic solvent.[4]

  • Filter Sterilization: After diluting your stock into the final aqueous buffer, if you suspect precipitation, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using HPLC-UV. This will tell you the actual concentration of the dissolved compound in your experiment.[2]

  • Fresh Preparations: Always use freshly prepared working solutions for your experiments, as some compounds can precipitate out of solution over time.[4]

Quantitative Data on Solubility Enhancement

The following tables provide representative data on how different methods can improve the solubility of isoflavones.

Table 1: Effect of β-Cyclodextrin (β-CD) on Soy Isoflavone Extract (IFE) Solubility

FormulationIsoflavone ComponentsSolubility in Water (mg/mL)Fold Increase
Soy Isoflavone Extract (IFE)Daidzin, Genistin, Glycitin0.076-
IFE - β-CD Inclusion ComplexDaidzin, Genistin, Glycitin2.0~26x
Data adapted from a study on a soy isoflavone extract, demonstrating the significant solubility enhancement via cyclodextrin complexation.[9]

Table 2: Common Co-solvents for Isoflavone Stock Solutions

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mMWidely used for in vitro assays due to its strong solubilizing power. Final concentration in assays should typically be <1%.[4]
Ethanol (EtOH)1-10 mMA less potent but often more biocompatible solvent. May be preferred for certain cell lines or in vivo preparations.[10]
AcetoneVariablePrimarily used for extraction and not typically recommended for final formulations in biological assays.[10][11]

Experimental Protocols

Protocol 1: Preparation of an Isoflavone Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl sulfoxide (DMSO)[4]

  • Sterile microcentrifuge tube or glass vial

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.[4]

  • If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C to ensure complete dissolution.[4]

  • Visually inspect the solution to confirm it is clear and free of any particulates before storage or use.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a soluble inclusion complex of the isoflavone in an aqueous solution.[2]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

G cluster_legend Legend key_input Input/Material key_step Process Step key_output Output/Result start Prepare HP-β-CD Solution in Aqueous Buffer add_iso Add Excess Isoflavone Powder to HP-β-CD Solution start->add_iso stir Stir Suspension Vigorously (24-48 hours at Room Temp) add_iso->stir equilibrate Allow Suspension to Equilibrate stir->equilibrate filter Filter Through 0.22 µm Filter to Remove Undissolved Solid equilibrate->filter end Clear Filtrate Containing Soluble Isoflavone-CD Complex filter->end

Caption: Experimental workflow for preparing an isoflavone-cyclodextrin complex.

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 1-10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution. The presence of undissolved solid is necessary to ensure saturation.

  • Stir the suspension vigorously using a magnetic stirrer at room temperature for 24-48 hours to allow for complex formation and equilibration.[2]

  • After stirring, let the suspension settle for a few hours.

  • Filter the suspension through a 0.22 µm syringe filter to remove all undissolved isoflavone powder.[2]

  • The resulting clear filtrate contains the soluble this compound-HP-β-CD inclusion complex. The final concentration can be determined by a suitable analytical method like HPLC-UV.[2]

Relevant Biological Pathways

Isoflavones are widely studied for their interaction with various signaling pathways, often due to their structural similarity to estrogen. They can act as inhibitors or modulators of key cellular enzymes like tyrosine kinases. A researcher might use this compound to probe such pathways.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Isoflavone This compound (Potential Inhibitor) Isoflavone->RTK Inhibits Phosphorylation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Enters Nucleus & Activates Response Cellular Responses (Proliferation, Survival) TF->Response Regulates Gene Expression for

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

enhancing the stability of 7-Hydroxy-4'-nitroisoflavone in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 7-Hydroxy-4'-nitroisoflavone during experimental procedures. The information is curated to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: Based on the chemical structure of this compound (a hydroxylated isoflavone with a nitro group) and general knowledge of flavonoid stability, the primary factors influencing its stability are likely pH, temperature, light exposure, and susceptibility to oxidation.[1][2] The phenolic hydroxyl group can be prone to oxidation, and the overall molecule may be sensitive to hydrolysis under certain pH and temperature conditions.

Q2: I am observing a rapid loss of my this compound in solution. What could be the cause?

A2: Rapid degradation could be due to several factors. Check the pH of your solvent; extreme pH values can lead to hydrolysis or ionization of the hydroxyl group, potentially increasing reactivity.[3][4] High temperatures can also accelerate degradation.[3][4] Additionally, exposure to direct light, especially UV light, can cause photodegradation.[1] Finally, the presence of oxidizing agents or metal ions in your media could be catalyzing oxidative degradation of the phenolic moiety.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: this compound is expected to be soluble in organic solvents such as DMSO and dimethylformamide (DMF).[5] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration. This minimizes the time the compound spends in potentially destabilizing aqueous conditions. When preparing stock solutions, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.[5]

Q4: How should I store my stock solutions of this compound?

A4: For long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C.[6] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of compound in aqueous buffer Low aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible. Use a solubilizing agent like cyclodextrin. Ensure the pH of the buffer is optimal for solubility (requires empirical determination).
Inconsistent results between experiments Degradation of the compound during the experiment.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, bright light) during the experimental setup.
Discoloration of the solution (e.g., turning yellow/brown) Oxidative degradation of the phenolic group.Add antioxidants like ascorbic acid or Trolox to the buffer, if compatible with the experimental system. Deoxygenate buffers by sparging with nitrogen or argon before adding the compound.
Loss of biological activity over time Instability in the cell culture medium.Reduce the incubation time if possible. Perform a time-course experiment to determine the stability of the compound in your specific cell culture medium. Consider using a more stable derivative if available.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube until the compound is completely dissolved.

  • Sparge the headspace of the tube with nitrogen or argon gas for 10-15 seconds to displace oxygen.

  • Quickly cap the tube tightly.

  • Aliquot the stock solution into single-use amber-colored vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of pH-dependent Stability

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound stock solution (in DMSO)

  • A series of buffers with varying pH (e.g., pH 4, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare working solutions by diluting the this compound stock solution into each of the different pH buffers to a final concentration of 10 µM.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC to quantify the remaining concentration of this compound.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Weigh Compound dissolve Dissolve in DMSO start->dissolve sparge Sparge with N2/Ar dissolve->sparge aliquot Aliquot into Vials sparge->aliquot store Store at -80°C aliquot->store dilute Dilute in Buffers (Varying pH/Temp) store->dilute Use Fresh Aliquot incubate Incubate dilute->incubate sample Sample at Time Points incubate->sample analyze HPLC Analysis sample->analyze data Analyze Data analyze->data troubleshooting_logic cluster_prep_solutions Preparation Issues cluster_cond_solutions Condition Issues start Inconsistent Experimental Results check_prep Review Solution Preparation & Storage start->check_prep check_cond Evaluate Experimental Conditions start->check_cond fresh_stock Using old stock? check_prep->fresh_stock freeze_thaw Repeated freeze-thaw cycles? check_prep->freeze_thaw ph_temp Extreme pH or high temperature? check_cond->ph_temp light Exposure to light? check_cond->light yes_fresh Yes fresh_stock->yes_fresh no_fresh No fresh_stock->no_fresh prep_solution Solution: Prepare fresh aliquots from a new stock. yes_freeze Yes freeze_thaw->yes_freeze no_freeze No freeze_thaw->no_freeze yes_ph Yes ph_temp->yes_ph no_ph No ph_temp->no_ph cond_solution Solution: Control pH, temperature, and light exposure. yes_light Yes light->yes_light no_light No light->no_light

References

Technical Support Center: Optimizing the Dosage of 7-Hydroxy-4'-nitroisoflavone for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 7-Hydroxy-4'-nitroisoflavone in cell-based assays. Due to the limited specific data available for this compound, the following troubleshooting guides and FAQs are based on general principles for optimizing novel compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For a novel compound like this compound with limited published data, a broad dose-range finding study is recommended as the first step. A typical starting range would span several orders of magnitude, for example, from 10 nM to 100 µM. This wide range helps to identify a preliminary effective concentration and assess potential cytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: Isoflavones often have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM or 20 mM stock solution can be prepared. Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent effects.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time is dependent on the specific cell line and the biological question being investigated. For initial screening, a 24-hour incubation is a common starting point. However, time-course experiments (e.g., 24, 48, and 72 hours) are highly recommended to determine the optimal time point for observing the desired effect.

Q5: What are the potential mechanisms of action for an isoflavone compound like this compound?

A5: Flavonoids, the class of compounds to which isoflavones belong, are known to have a wide range of biological activities.[1] Potential mechanisms include antioxidant effects, inhibition of protein kinases, and modulation of signaling pathways involved in cell proliferation and apoptosis.[1] Without specific data, the precise mechanism of this compound remains to be elucidated.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound precipitates in the culture medium. - The concentration of this compound exceeds its solubility in the medium.- The DMSO stock solution was not fully dissolved before dilution.- Lower the final concentration of the compound.- Ensure the DMSO stock solution is clear and fully dissolved before adding it to the medium.- Visually inspect the wells for any precipitate after adding the compound.
High variability between replicate wells. - Uneven cell seeding.- Inaccurate pipetting of the compound.- "Edge effect" in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix the compound thoroughly in the medium before adding it to the wells.- To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect, even at high concentrations. - The chosen cell line may be resistant to the compound.- The incubation time may be too short.- The compound may be unstable in the culture medium.- Test the compound on a different, potentially more sensitive cell line.- Increase the incubation time (e.g., 48 or 72 hours).- Prepare fresh dilutions of the compound for each experiment.
High levels of cytotoxicity observed at all concentrations. - The concentration range is too high.- The cell line is highly sensitive to the compound.- The compound has degraded into a more toxic substance.- Perform a dose-response experiment with a much lower concentration range (e.g., nanomolar).- Reduce the incubation time.- Use a freshly prepared stock solution.
Inconsistent results between experiments. - Variation in cell passage number.- Inconsistent cell health and viability.- Variation in reagent preparation.- Use cells within a consistent and low passage number range.- Ensure high cell viability (>95%) before seeding.- Prepare fresh reagents for each experiment and maintain consistent protocols.

Experimental Protocols

A crucial first step in optimizing the dosage of a novel compound is to determine its effect on cell viability. This is often achieved by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50).

General Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions A->B Dilute C Seed Cells in a 96-well Plate D Treat Cells with Serial Dilutions C->D Add Compound E Incubate for 24, 48, or 72 hours D->E Incubate F Perform Cell Viability Assay (e.g., MTT, SRB, LDH) E->F Measure Viability G Measure Absorbance/ Fluorescence/Luminescence H Calculate Percent Viability G->H Normalize Data I Plot Dose-Response Curve (Viability vs. log[Concentration]) H->I Plot Data J Determine IC50 Value I->J Calculate

Caption: General experimental workflow for determining the IC50 value of a novel compound.

Cell Viability Assays

Below are summarized protocols for three common cell viability assays. The choice of assay can depend on the cell type and the potential for compound interference.

Assay Principle Brief Protocol
MTT Assay Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]1. Seed cells and treat with this compound.2. After incubation, add MTT solution to each well and incubate for 2-4 hours.3. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.4. Measure the absorbance at ~570 nm.[3]
SRB Assay Measures the total protein content of viable cells by staining with Sulforhodamine B.[4][5]1. Seed cells and treat with this compound.2. After incubation, fix the cells with trichloroacetic acid (TCA).3. Stain the fixed cells with SRB solution.4. Wash away the unbound dye and air-dry the plate.5. Solubilize the bound dye with a Tris-base solution.6. Measure the absorbance at ~510 nm.[4]
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]1. Seed cells and treat with this compound.2. After incubation, transfer an aliquot of the cell culture supernatant to a new plate.3. Add the LDH reaction mixture to each well.4. Incubate at room temperature, protected from light.5. Measure the absorbance at ~490 nm.[6]

Hypothetical Signaling Pathway

Given that many isoflavones are known to interact with cellular signaling pathways, the following diagram illustrates a hypothetical pathway that could be investigated for modulation by this compound. This is a generalized example and has not been experimentally validated for this specific compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound This compound Compound->Kinase1 Inhibits? Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

troubleshooting unexpected results in 7-Hydroxy-4'-nitroisoflavone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-4'-nitroisoflavone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

FAQs and Troubleshooting Guides

This section is designed to help you identify and solve common problems you might encounter during your experiments with this compound.

Compound Handling and Preparation

Question 1: My this compound solution is precipitating in the cell culture medium. What should I do?

Answer: Precipitation of hydrophobic compounds like this compound is a common issue. Here are several steps you can take to troubleshoot this problem:

  • Check DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v).[1] Higher concentrations of DMSO can cause the compound to precipitate when diluted into an aqueous solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding your compound stock solution. Cold media can decrease the solubility of the compound.[1]

  • Method of Dilution: Instead of adding a large volume of low-concentration stock, prepare a higher concentration stock solution (e.g., 10-20 mM in 100% DMSO). This allows you to add a smaller volume to your media, minimizing the solvent shock that can cause precipitation. Add the stock solution dropwise to the pre-warmed media while gently swirling.[1]

  • Serum Concentration: The protein content in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. If you suspect this is the issue, you can try reducing the serum concentration during the treatment period, if your cell line can tolerate it.

  • pH of the Medium: Ensure the pH of your culture medium is stable. Changes in pH due to cellular metabolism can affect compound solubility. Using a HEPES-buffered medium can help maintain a stable pH.[1]

Question 2: What is the recommended solvent and storage condition for this compound?

Answer: Based on its chemical structure (a flavonoid), this compound is expected to be poorly soluble in water.

  • Recommended Solvent: The recommended solvent for preparing a stock solution is high-purity, anhydrous DMSO.

  • Stock Solution Storage: Once dissolved in DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Cell-Based Assays

Question 3: I am not observing a dose-dependent cytotoxic effect in my MTT assay. What could be the reason?

Answer: A lack of a clear dose-response in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be due to several factors:

  • Compound Solubility: As mentioned in the previous question, if the compound is precipitating at higher concentrations, you will not see a further increase in cytotoxicity. Visually inspect your wells for any signs of precipitation.

  • Inappropriate Concentration Range: You may be testing a concentration range that is too low or too narrow. It is recommended to perform a broad-range dose-response experiment initially (e.g., from 0.1 µM to 100 µM) to identify the effective concentration range for your specific cell line.

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its effects.

  • Cell Seeding Density: The number of cells seeded per well can influence the outcome of the MTT assay. If the cell density is too high, the cytotoxic effect of the compound may be masked. Conversely, if the density is too low, the cells may not be healthy enough for a robust assay. Optimize the seeding density for your cell line before performing the cytotoxicity assay.

  • Compound Stability: The nitroaromatic structure of the compound may be susceptible to degradation under certain cell culture conditions.[2][3] This could lead to a loss of activity over time.

Question 4: My Western blot results for signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) are inconsistent or show weak signals after treatment with this compound. How can I improve this?

Answer: Weak or inconsistent Western blot signals are a frequent challenge. Here are some troubleshooting tips:

  • Optimize Treatment Conditions: The timing of protein expression changes can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing changes in the phosphorylation status or expression of your target proteins after treatment.

  • Positive and Negative Controls: Always include appropriate positive and negative controls. For phosphorylated proteins, a known activator of the pathway (e.g., a growth factor for the Akt pathway) should be used as a positive control. An untreated sample serves as a negative control.

  • Sample Preparation: Ensure that your cell lysates are prepared correctly. Use a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation and dephosphorylation of your target proteins.

  • Protein Loading: Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure you are loading equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.

  • Antibody Titration: The concentrations of your primary and secondary antibodies may need optimization. Titrate your antibodies to find the optimal dilution that gives a strong signal with minimal background.

Quantitative Data Summary

While specific experimental data for this compound is limited in the public domain, the following tables provide IC50 values for structurally related isoflavones and other 7-hydroxy compounds in various cancer cell lines. This data can serve as a reference for designing your own experiments.

Table 1: Cytotoxicity of Structurally Related Isoflavones in Human Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)
GenisteinMCF-7Breast Cancer48~20-50
DaidzeinPC-3Prostate Cancer48>100
Biochanin ALNCaPProstate Cancer72~25
FormononetinHT-29Colon Cancer48~50

Note: These values are approximate and can vary significantly based on experimental conditions.

Table 2: Cytotoxicity of a Structurally Related 7-Hydroxy Compound

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF-7Breast Cancer4855.24[4]
7-hydroxy-3,4-dihydrocadaleneMCF-7Breast Cancer7252.83[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This protocol allows for the detection and quantification of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by size on an SDS-PAGE gel and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Isoflavones are known to modulate several key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[5] The following diagram illustrates a hypothetical mechanism of action for this compound.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Compound 7-Hydroxy-4'- nitroisoflavone Compound->RTK Inhibition Compound->Akt Inhibition Compound->ERK Inhibition Compound->Apoptosis G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation A Prepare 7-Hydroxy-4'- nitroisoflavone Stock Solution (DMSO) C Cytotoxicity Assay (MTT) Determine IC50 A->C B Cell Culture Maintenance B->C D Apoptosis Assay (Annexin V/PI) C->D E Western Blot Analysis (Signaling Pathways) C->E F Data Analysis and Conclusion D->F E->F

References

Technical Support Center: Addressing Off-Target Effects of 7-Hydroxy-4'-nitroisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxy-4'-nitroisoflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues you might encounter during your experiments, with a focus on mitigating and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: this compound, like many kinase inhibitors, has the potential to interact with multiple targets other than its intended one. While specific comprehensive profiling data for this compound is limited in publicly available literature, isoflavones as a class are known to interact with a range of kinases and other ATP-binding proteins.[1] The presence of the nitro group also raises considerations for potential metabolic activation into reactive species that could lead to off-target covalent modifications and genotoxicity.[2] A structurally related compound, 4'-nitro-6-hydroxyflavone, has been shown to activate AMP-activated protein kinase (AMPK) and affect the HNF4α pathway, suggesting a potential off-target signaling cascade to investigate.[3]

Q2: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?

A2: Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:

  • Use a structurally distinct inhibitor: Compare the phenotype induced by this compound with that of another inhibitor targeting the same primary protein but with a different chemical scaffold.

  • Perform a dose-response analysis: If the unexpected phenotype occurs at a concentration significantly different from the IC50 of the primary target, it may be an off-target effect.

  • Rescue experiments: If possible, overexpress a drug-resistant mutant of the primary target. If the phenotype persists, it is likely an off-target effect.

  • Target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging the intended target at the concentrations used in your cellular assays.[4][5][6]

Q3: My compound is showing autofluorescence. How can I mitigate this in my fluorescence-based assays?

A3: Flavonoids are known to be autofluorescent, which can interfere with fluorescence-based assays.[7][8] Here are some strategies to address this:

  • Spectral unmixing: If your imaging system has this capability, you can computationally separate the broad emission spectrum of the flavonoid from your specific fluorescent probe.[7]

  • Use far-red fluorophores: Shift your detection to longer wavelengths (e.g., Cy5, Alexa Fluor 647) where flavonoid autofluorescence is often lower.[9]

  • Quenching agents: Chemical quenching agents like Sudan Black B can reduce autofluorescence, but they should be tested to ensure they do not quench the signal from your specific probe.[7]

  • Appropriate controls: Always include an "unstained" control with cells treated with this compound to measure its intrinsic fluorescence at the wavelengths you are using.

Q4: I am having trouble with the solubility of this compound in my cell culture medium.

A4: Like many flavonoids, this compound has low aqueous solubility.[10]

  • Use of a stock solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.

  • Final solvent concentration: When diluting the stock in your cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation check: Visually inspect the medium for any precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration or try a different formulation approach.

Troubleshooting Guides

Guide 1: Unexpected Kinase Inhibition Profile

Issue: You observe inhibition of a signaling pathway that is not known to be downstream of your primary target.

Workflow:

G A Unexpected Pathway Inhibition Observed B Perform Kinome-Wide Profiling Screen A->B C Analyze Data for Off-Target Kinases B->C D Validate Hits with IC50 Determination C->D E Confirm Cellular Target Engagement (e.g., CETSA) D->E F Characterize Downstream Signaling of Validated Off-Target E->F

Caption: Workflow for investigating unexpected kinase inhibition.

Troubleshooting Steps:

  • Perform Kinome-Wide Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.

  • Analyze Profiling Data: Identify kinases that are significantly inhibited at concentrations relevant to your cellular assays.

  • Validate Hits: Perform dose-response experiments to determine the IC50 values for the identified off-target kinases.

  • Confirm Cellular Target Engagement: Use an orthogonal assay like CETSA to confirm that the compound engages the identified off-target kinases in your cellular model.[4][5][6]

  • Characterize Downstream Signaling: Investigate if the inhibition of the validated off-target kinase can explain the observed unexpected cellular phenotype.

Guide 2: Discrepancies in Cell Viability Data

Issue: Different cell viability assays are giving conflicting results.

Workflow:

G A Conflicting Cell Viability Results B Consider Assay-Specific Interferences A->B C Interference with Redox-Based Assays (MTT, MTS, Resazurin)? B->C D Interference with ATP-Based Assays (e.g., CellTiter-Glo)? B->D E Use a Non-Enzymatic Readout (e.g., Crystal Violet) C->E D->E F Compare IC50 values across multiple assay platforms E->F G A Assess Genotoxicity Potential B Perform In Vitro Micronucleus Assay A->B C Conduct Comet Assay (Single/Double Strand Breaks) A->C D Ames Test for Mutagenicity A->D E Evaluate Dose-Response and Compare with Cytotoxicity B->E C->E F Consider Metabolic Activation (with S9 fraction) D->F

References

Technical Support Center: Improving the Bioavailability of 7-Hydroxy-4'-nitroisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxy-4'-nitroisoflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: While specific data for this compound is limited, isoflavones as a class generally exhibit low oral bioavailability.[1][2] This is attributed to several factors:

  • Poor Aqueous Solubility: Like many flavonoids, this compound is a hydrophobic molecule with limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • Extensive First-Pass Metabolism: Isoflavones undergo significant metabolism in the intestines and liver by Phase I and Phase II enzymes.[3] This metabolic conversion, including processes like glucuronidation and sulfation, transforms the parent compound into more water-soluble metabolites that are easily excreted.[3][5]

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump isoflavones back into the intestinal lumen, preventing their entry into systemic circulation.[3]

  • Gut Microbiome Metabolism: The gut microbiota can degrade isoflavones into different, sometimes less active, compounds, reducing the amount of the parent molecule available for absorption.[3]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The main approaches include:

  • Nanotechnology-Based Approaches: Reducing the particle size to the nanoscale increases the surface-area-to-volume ratio, which can significantly improve dissolution rates.[4][6][7] This includes nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[1][6]

  • Solid Dispersions: Dispersing the isoflavone within a hydrophilic polymer matrix (like PVP or PEG) can enhance wettability, prevent crystallization, and lead to improved dissolution.[8][9][10][11]

  • Lipid-Based Formulations: Incorporating the isoflavone into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[6]

  • Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of the co-administered drug. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that inhibits glucuronidation.[12][13][14]

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vivo experiments.

Problem 1: Highly variable or unexpectedly low plasma concentrations of this compound in animal models.

  • Possible Cause 1: Poor Compound Solubility and Inconsistent Dosing.

    • Troubleshooting Steps:

      • Verify Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent dose variability.

      • Adopt a Solubilization Strategy: To ensure consistent dosing, develop a formulation that fully solubilizes the compound. Options include nanoemulsions or solid dispersions.

      • Refine Dosing Technique: Ensure oral gavage or other administration techniques are performed correctly to guarantee the full dose is delivered.[6]

  • Possible Cause 2: Rapid First-Pass Metabolism.

    • Troubleshooting Steps:

      • Co-administer a Bioenhancer: Investigate the co-administration of piperine to inhibit metabolic enzymes.[13][14] This can provide a significant boost to bioavailability.

      • Consider an Alternative Route of Administration: For initial proof-of-concept or mechanistic studies, intravenous (IV) administration can be used to bypass first-pass metabolism and establish a baseline for systemic exposure.[1] This helps differentiate between poor absorption and rapid clearance.

Problem 2: Difficulty in preparing a stable and effective formulation.

  • Possible Cause 1: Nanoemulsion instability (e.g., phase separation, particle aggregation).

    • Troubleshooting Steps:

      • Optimize Surfactant and Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are critical for stabilizing the nanoemulsion. Systematically screen different ratios to find the optimal composition.

      • Control Energy Input: For high-energy methods like ultrasonication or high-pressure homogenization, optimize the energy input and duration to achieve the desired droplet size and prevent over-processing.[15]

      • Check for pH and Ionic Strength Effects: The stability of the nanoemulsion can be sensitive to the pH and ionic strength of the aqueous phase. Ensure these parameters are controlled and optimized.

  • Possible Cause 2: Solid dispersion does not improve dissolution rate as expected.

    • Troubleshooting Steps:

      • Screen Different Polymers: The choice of hydrophilic carrier is crucial. Polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are common choices.[8][10] Experiment with different polymers and drug-to-polymer ratios.

      • Confirm Amorphous State: Use techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that the drug is molecularly dispersed in the polymer and has not recrystallized.[8]

      • Improve Solvent Removal: For solvent evaporation methods, ensure the complete removal of the solvent, as residual solvent can affect the stability and performance of the solid dispersion.

Data Presentation: Pharmacokinetic Parameters of Isoflavone Formulations

The following table summarizes pharmacokinetic data from studies on isoflavones, demonstrating the potential improvements in bioavailability with different formulation strategies.

Formulation StrategyIsoflavoneModelKey Pharmacokinetic Parameters (Oral)Fold Increase in Bioavailability (Approx.)Reference
Control (Free Isoflavone) Genistein & DaidzeinMiceAUC: Low, Cmax: LowBaseline[16][17]
Slow-Release Formulation Genistein & DaidzeinHumansMean Residence Time increased 2-fold-[18]
Soy Protein Isolate (SPI) Genistein & DaidzeinMiceAbsorption of total isoflavones >84%High absorption, but significant metabolism[16][17]
Co-administration with Piperine Epigallocatechin-3-gallate (EGCG)MicePlasma levels increased 1.3 times1.3x[12]

Note: Data is compiled from different studies and should be used for comparative purposes only. Absolute values can vary based on dose, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing an oil-in-water (O/W) nanoemulsion.

  • Materials:

    • This compound

    • Oil Phase: Medium-chain triglycerides (MCT)

    • Aqueous Phase: Deionized water

    • Surfactant: Tween 80

    • Co-surfactant: Lecithin

    • Organic Solvent (optional, for initial dissolution): Ethanol

  • Procedure:

    • Preparation of the Oil Phase: Dissolve the this compound and lecithin in the MCT oil. Gentle heating and stirring may be required to ensure complete dissolution. If solubility is an issue, the isoflavone can first be dissolved in a minimal amount of ethanol before being mixed with the oil.

    • Preparation of the Aqueous Phase: Dissolve the Tween 80 in deionized water.

    • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer or overhead stirrer. Continue stirring for 15-30 minutes to form a coarse emulsion.

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the operating pressure should be optimized to achieve the desired droplet size (typically below 200 nm). For example, homogenization at 15,000 psi for 5-10 cycles.

    • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound should also be determined.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the dissolution of the isoflavone.

  • Materials:

    • This compound

    • Hydrophilic Polymer: Polyvinylpyrrolidone K30 (PVP K30)

    • Solvent: Ethanol or a mixture of dichloromethane and methanol

  • Procedure:

    • Dissolution: Weigh the desired amounts of this compound and PVP K30 (e.g., 1:4 drug-to-polymer ratio). Dissolve both components completely in a suitable solvent in a round-bottom flask.

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

    • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.

    • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

    • Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug using DSC and/or XRD. Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the oral bioavailability of your this compound formulation.

  • Animals:

    • Male Sprague-Dawley or Wistar rats (8-10 weeks old) or BALB/c mice.

  • Procedure:

    • Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

    • Fasting: Fast the animals overnight (12-18 hours) before administration, with free access to water.

    • Grouping and Administration:

      • Control Group: Administer a suspension of free this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

      • Test Group: Administer the developed formulation (e.g., nanoemulsion or solid dispersion) via oral gavage at the same dose as the control group.

      • (Optional) IV Group: Administer a solution of this compound intravenously to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software.

Visualizations

Signaling Pathways Modulated by Isoflavones

Isoflavones are known to interact with multiple intracellular signaling pathways, which are crucial for their biological effects. Understanding these pathways can be important for interpreting the results of in vivo studies.

Signaling_Pathways Isoflavone Isoflavones (e.g., this compound) ER Estrogen Receptor (ER) Isoflavone->ER PPAR PPARs Isoflavone->PPAR Akt Akt Isoflavone->Akt Inhibits MAPK MAPK Isoflavone->MAPK Gene_Expression Gene Expression (Proliferation, Apoptosis) ER->Gene_Expression Metabolism Lipid & Glucose Metabolism PPAR->Metabolism NFkB NF-κB Akt->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Gene_Expression

Caption: Key signaling pathways potentially modulated by isoflavones.

Experimental Workflow for Improving Bioavailability

The following diagram illustrates a logical workflow for developing and testing a new formulation to improve the bioavailability of this compound.

Experimental_Workflow Start Start: Low Bioavailability of This compound Formulation Formulation Development (Nanoemulsion, Solid Dispersion, etc.) Start->Formulation Characterization In Vitro Characterization (Particle Size, Dissolution Rate) Formulation->Characterization InVivo In Vivo Pharmacokinetic Study (Rodent Model) Characterization->InVivo Analysis Data Analysis (Calculate AUC, Cmax) InVivo->Analysis Decision Bioavailability Improved? Analysis->Decision End Proceed to Efficacy Studies Decision->End Yes Optimize Optimize Formulation Decision->Optimize No Optimize->Formulation

Caption: Workflow for formulation development and in vivo testing.

References

Technical Support Center: Overcoming Resistance to 7-Hydroxy-4'-nitroisoflavone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-4'-nitroisoflavone. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at evaluating the anticancer properties of this compound.

Disclaimer: this compound is a compound with limited specific research data. The guidance provided here is based on the established mechanisms of the broader isoflavone class of compounds and the known biological activities of molecules containing a nitro group. These are intended to be predictive and serve as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action of this compound in cancer cells?

A1: Based on its isoflavone structure, this compound is predicted to exert its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The primary hypothesized mechanisms include:

  • Inhibition of PI3K/Akt/mTOR Pathway: Like other isoflavones, it may suppress the phosphorylation of Akt and mTOR, leading to decreased cell growth and proliferation.[1][2][3][4]

  • Modulation of MAPK/ERK Pathway: It could interfere with the MAPK/ERK signaling cascade, which is crucial for cell division and survival.[5][6][7][8][9]

  • Induction of Apoptosis: The compound may trigger programmed cell death by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11]

The presence of the 4'-nitro group suggests an additional potential mechanism:

  • Bioreductive Activation: The nitro group can be reduced by intracellular nitroreductase enzymes, particularly in hypoxic tumor environments, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and form cytotoxic DNA adducts.[12][13][14][15][16]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?

A2: Intrinsic resistance to this compound can arise from several factors inherent to the cancer cell line:

  • Low Nitroreductase Activity: If the primary mechanism of action relies on the bioreductive activation of the nitro group, cell lines with low expression of relevant nitroreductase enzymes may be inherently resistant.[16]

  • High Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, preventing it from reaching its intracellular targets.[17]

  • Alterations in Target Pathways: Pre-existing mutations or adaptations in the PI3K/Akt/mTOR or MAPK/ERK pathways may render them insensitive to inhibition by the isoflavone.[18]

  • High Antioxidant Capacity: Cancer cells with robust antioxidant systems may effectively neutralize the reactive oxygen species (ROS) generated by the reduced nitro group.

Q3: I observed an initial response to this compound, but the cancer cells developed resistance over time. What are the likely mechanisms of this acquired resistance?

A3: Acquired resistance often develops through the selection and expansion of cells with specific adaptations:

  • Upregulation of Survival Pathways: Cells may compensate for the drug's effect by upregulating alternative survival pathways, bypassing the inhibited PI3K/Akt or MAPK/ERK signaling.

  • Increased Drug Efflux: Prolonged exposure to the compound can lead to the overexpression of ABC transporters, resulting in increased drug efflux.[17]

  • Mutations in Drug Targets: While less common for pathway inhibitors compared to targeted therapies, mutations in the binding sites of kinases within the PI3K/Akt or MAPK/ERK pathways could reduce the compound's efficacy.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, WST-1).
Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at the stock concentration. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.[19][20]
Treatment Duration Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[21]
Assay Interference Run a control with the compound in cell-free media to check for any direct reaction with the assay reagent.
Problem 2: No significant increase in apoptosis observed after treatment.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to identify the IC50 value. Apoptosis assays should be conducted at concentrations around the IC50.
Incorrect Timepoint Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of apoptotic events.
Cell Cycle Arrest The compound may be inducing cell cycle arrest rather than apoptosis at the tested concentrations. Analyze the cell cycle distribution using flow cytometry.[22]
Resistance Mechanism The cell line may have high levels of anti-apoptotic proteins (e.g., Bcl-2). Analyze the expression of key apoptotic regulators by western blotting.

Quantitative Data Summary

The following table summarizes the reported IC50 values for related isoflavones in various cancer cell lines. This data can serve as a reference for designing your own experiments with this compound.

IsoflavoneCancer Cell LineIC50 (µM)Reference
Chrysin Derivative 6 HCT116 (Colon)1.56[23]
Chrysin Derivative 7 HCT116 (Colon)2.09[23]
Chrysin Derivative 8 MGC-803 (Gastric)7.9[23]
3',4',5-Trihydroxyflavone A549 (Lung)~12[24]
3',4',5-Trihydroxyflavone MCF-7 (Breast)~12[24]
4-Hydroxyquinolone 3g HCT116 (Colon)12.5[25]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat cells with this compound at the desired concentrations and timepoints. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Generation of a Resistant Cell Line
  • Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of this compound (e.g., IC20).[21]

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the compound in a stepwise manner.[21]

  • Selection and Expansion: At each concentration, select the surviving cells and expand the population.

  • Confirmation of Resistance: Regularly assess the IC50 of the treated cell population compared to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.[21]

  • Characterization: Once a resistant cell line is established, characterize the underlying resistance mechanisms using the protocols described above (e.g., western blotting for pathway analysis, qPCR for ABC transporter expression).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras HNI This compound HNI->PI3K Inhibition MEK MEK HNI->MEK Inhibition Nitroreductase Nitroreductase HNI->Nitroreductase Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Apoptosis_reg Apoptosis Regulators (Bax/Bcl-2) ROS->Apoptosis_reg Apoptosis Apoptosis Apoptosis_reg->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

G start Start with Parental Cancer Cell Line treat Treat with this compound (Dose-Response) start->treat assess Assess Cell Viability (e.g., MTT Assay) treat->assess sensitive Cells are Sensitive assess->sensitive resistant Cells are Resistant assess->resistant pathway_analysis Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) sensitive->pathway_analysis apoptosis_assay Assess Apoptosis (Annexin V/PI Staining) sensitive->apoptosis_assay resistance_dev Develop Resistant Cell Line (Dose Escalation) resistant->resistance_dev characterize Characterize Resistance (Compare Parental vs. Resistant) resistance_dev->characterize

Caption: Experimental workflow for investigating resistance to this compound.

References

Technical Support Center: Purification of 7-Hydroxy-4'-nitroisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of synthesized 7-Hydroxy-4'-nitroisoflavone, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for synthesized this compound?

A1: The most effective strategy involves a multi-step approach. After the initial reaction workup, the crude product is typically subjected to column chromatography on silica gel to separate the target compound from byproducts and unreacted starting materials. This is followed by recrystallization from a suitable solvent system to achieve high purity.

Q2: My crude product is a dark, oily residue, not a solid. What should I do?

A2: An oily or gummy crude product is common and usually indicates the presence of impurities. Do not attempt to recrystallize it directly. Proceed with purification using column chromatography. The silica gel will help separate the desired solid product from the oily impurities.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. Start by testing solvent mixtures of varying polarities, such as hexane/ethyl acetate or dichloromethane/methanol. The phenolic nature of the 7-hydroxy group and the polar nitro group suggest that a moderately polar mobile phase will be required.

Q4: What are the best analytical methods to confirm the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. For structural confirmation and to ensure no residual solvents are present, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is essential. Melting point analysis can also provide a good indication of purity; a sharp melting point range is characteristic of a pure compound.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: While specific spectra should be run for each synthesized batch, you can expect characteristic signals in ¹H-NMR for the aromatic protons, a singlet for the C2-proton of the isoflavone core, and a signal for the hydroxyl proton. The presence of the nitro group and the specific substitution pattern will influence the chemical shifts of the B-ring protons.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Yield After Purification 1. Incomplete reaction during synthesis.2. Product loss during aqueous workup/extraction.3. Inappropriate solvent system for chromatography (product did not elute).4. Product is highly soluble in the recrystallization solvent.1. Monitor the synthesis reaction by TLC to ensure completion.2. Ensure the pH is appropriate during extraction; isoflavones with phenolic groups can be deprotonated and become water-soluble at high pH. Perform multiple extractions with the organic solvent.3. If the product is stuck on the column, gradually increase the solvent polarity (e.g., increase the percentage of methanol in a dichloromethane/methanol system).4. For recrystallization, use a solvent system where the product is soluble when hot but poorly soluble when cold. Try combinations like ethanol/water or ethyl acetate/hexane.[1]
Product is Impure After Column Chromatography 1. The column was overloaded with crude material.2. Poor separation due to an incorrect solvent system.3. Fractions were mixed incorrectly.1. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).2. Optimize the mobile phase using TLC first to ensure good separation between your product and impurities.3. Monitor the column fractions carefully by TLC before combining them.
Difficulty with Recrystallization 1. "Oiling out" instead of forming crystals.2. No crystals form upon cooling.1. This happens when the solution is supersaturated or impurities are present. Try adding more solvent, reheating to dissolve fully, and allowing it to cool more slowly. Seeding with a pure crystal can also help.2. The product may be too soluble, or the solution is not saturated enough. Try evaporating some of the solvent to increase the concentration. If that fails, place the solution in an ice bath or scratch the inside of the flask with a glass rod to induce nucleation.
Multiple Spots on TLC of Final Product 1. The product is still impure.2. The product is degrading on the silica plate.1. Repeat the purification step (column chromatography or recrystallization).2. Some compounds can degrade on acidic silica gel. Try using TLC plates treated with a neutral agent or a different analytical technique like HPLC.

Detailed Purification Protocol

This protocol is a representative method based on standard organic chemistry techniques for purifying polar, aromatic compounds like isoflavones.

I. Post-Synthesis Workup and Extraction

  • Quench Reaction: Once the synthesis is complete, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify: If the reaction was performed under basic conditions, acidify the aqueous mixture with dilute HCl (e.g., 1M HCl) to a pH of ~2-3 to ensure the 7-hydroxy group is protonated.

  • Extract: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Wash: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

II. Purification by Column Chromatography

  • Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Select Mobile Phase: Based on prior TLC analysis, prepare the chosen mobile phase (e.g., a gradient of 20% to 50% ethyl acetate in hexane).

  • Load Column: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elute: Run the column, starting with a lower polarity mobile phase and gradually increasing the polarity.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Evaporate the solvent from the combined pure fractions to yield the purified, but not yet crystalline, product.

III. Final Purification by Recrystallization

  • Select Solvent: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The purified product should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolve: Place the product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cool: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the purified crystals under a vacuum to remove any residual solvent. The final product should be a crystalline solid.

Quantitative Data Summary

The following table provides expected purity and yield values at different stages of the purification process for a typical isoflavone synthesis. Actual results may vary depending on the success of the initial synthesis.

Purification Stage Typical Purity (%) Typical Yield (%) Primary Analytical Method
Crude Product 20 - 60%~100% (relative to crude)TLC, ¹H-NMR
After Column Chromatography 85 - 95%40 - 70%TLC, HPLC
After Recrystallization >98%80 - 95% (of chromatographed material)HPLC, Melting Point, ¹H-NMR

Visual Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (from Synthesis) Workup Aqueous Workup & Extraction Crude->Workup Concentrate1 Concentrate (Rotovap) Workup->Concentrate1 Column Silica Gel Column Chromatography Concentrate1->Column TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate (Rotovap) Combine->Concentrate2 Recrystal Recrystallization Concentrate2->Recrystal Filter Filter & Dry Recrystal->Filter Final Final Pure Product (>98% Purity) Filter->Final

Caption: Purification workflow for this compound.

References

Validation & Comparative

validating the biological target of 7-Hydroxy-4'-nitroisoflavone in vitro and in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of 7-Hydroxy-4'-nitroisoflavone, both in vitro and in vivo. Based on its isoflavone core structure, the primary hypothesized biological target is the estrogen receptor (ER). This document outlines experimental approaches to confirm this interaction and compares its potential performance with established isoflavones and non-isoflavone alternatives that modulate ER activity.

Hypothesized Biological Target and Signaling Pathway

This compound is an isoflavone, a class of compounds known for their structural similarity to 17β-estradiol, the primary female sex hormone. This structural analogy suggests that this compound likely interacts with estrogen receptors, specifically ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding to an agonist, translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and modulate the transcription of target genes. This signaling cascade can influence a variety of physiological processes, including cell proliferation, differentiation, and survival. The presence of a nitro group on the 4' position of the B-ring may influence the binding affinity and subsequent agonist or antagonist activity at the estrogen receptors.

Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-H-4'-N This compound ER Estrogen Receptor (ERα/ERβ) 7-H-4'-N->ER Binds Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins Complex ER-HSP Complex HSP->Complex Complex->ER ERE Estrogen Response Element (ERE) Dimer->ERE Binds Dimer->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Hypothesized signaling pathway of this compound via estrogen receptors.

In Vitro Validation Strategies

To validate the interaction of this compound with estrogen receptors in a controlled laboratory setting, several in vitro assays are recommended.

Experimental Workflow: In Vitro Assays

The following workflow outlines the key steps for the in vitro validation of this compound as an estrogen receptor modulator.

In Vitro Validation Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity Binding_Assay Competitive ER Binding Assay Binding_Result Determine IC50 and Ki Binding_Assay->Binding_Result ESCREEN E-SCREEN Assay (Cell Proliferation) Binding_Result->ESCREEN Inform concentration range Cell_Culture Culture ER-positive cells (e.g., MCF-7) Cell_Culture->ESCREEN Reporter_Assay Reporter Gene Assay Cell_Culture->Reporter_Assay ESCREEN_Result Determine EC50 for proliferation ESCREEN->ESCREEN_Result Reporter_Result Measure reporter gene activation (e.g., luciferase) Reporter_Assay->Reporter_Result

Workflow for in vitro validation of this compound.

Detailed Experimental Protocols

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[1][2][3][4][5][6][7]

  • Materials:

    • Rat uterine cytosol (source of ERα and ERβ) or recombinant human ERα/ERβ.

    • [³H]-17β-estradiol.

    • Unlabeled 17β-estradiol (for standard curve).

    • Test compound (this compound).

    • Assay buffer (e.g., Tris-EDTA).

    • Hydroxylapatite slurry or dextran-coated charcoal.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound.

    • In assay tubes, incubate a fixed concentration of [³H]-E₂ and ER preparation with varying concentrations of the competitor (unlabeled E₂ or test compound).

    • Incubate at 4°C overnight to reach equilibrium.

    • Separate bound from free [³H]-E₂ using hydroxylapatite or dextran-coated charcoal.

    • Quantify the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of bound [³H]-E₂ against the log concentration of the competitor.

    • Determine the IC₅₀ (concentration of competitor that inhibits 50% of [³H]-E₂ binding). The relative binding affinity (RBA) can be calculated relative to 17β-estradiol.

This cell-based assay measures the estrogenic or anti-estrogenic activity of a compound by assessing its effect on the proliferation of estrogen-responsive cells, such as the MCF-7 human breast cancer cell line.[8][9][10][11][12][13]

  • Materials:

    • MCF-7 cells (or other ER-positive cell line).

    • Cell culture medium without phenol red and with charcoal-stripped serum (to remove endogenous estrogens).

    • 17β-estradiol (positive control).

    • Test compound (this compound).

    • Cell proliferation detection reagent (e.g., MTS, MTT, or direct cell counting).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Replace the medium with hormone-free medium and incubate for 24-48 hours to synchronize the cells.

    • Treat the cells with a range of concentrations of the test compound, 17β-estradiol, and a vehicle control.

    • Incubate for 6-7 days.

    • Measure cell proliferation using a suitable method.

    • Plot cell number against the log concentration of the test compound to determine the EC₅₀ (concentration that elicits 50% of the maximal proliferative response).

Comparative Performance Data (In Vitro)

The following table summarizes typical performance data for known isoflavones and non-isoflavone alternatives in the described in vitro assays. This data can serve as a benchmark for evaluating the performance of this compound.

CompoundClassAssayTargetParameterValueReference
Genistein IsoflavoneER BindingERα/ERβIC₅₀~5 x 10⁻⁷ M[14]
MCF-7 ProliferationEREC₅₀10⁻⁸ - 10⁻⁶ M (stimulatory)[14]
Daidzein IsoflavoneER BindingERα/ERβRBALower than Genistein[15][16]
MCF-7 ProliferationEREC₅₀Stimulatory at µM conc.[17]
Tamoxifen SERMER BindingERKᵢ~1.7 nM[18]
ER BindingERαRBA vs E₂7%[19]
4-Hydroxytamoxifen SERM (metabolite)ER BindingERAffinity vs E₂Equal[20]
ER BindingERAffinity vs Tamoxifen25-50x higher[20]
Raloxifene SERMER BindingERαK𝘥~50 pM[21]
ER BindingERα/ERβHigh Affinity[22][23]

In Vivo Validation Strategy

To confirm the biological activity of this compound in a whole-organism context, the uterotrophic assay is the standard in vivo model for assessing estrogenic activity.[24][25][26][27][28]

Experimental Workflow: In Vivo Assay

The following workflow illustrates the key stages of the in vivo validation process.

In Vivo Validation Workflow Animal_Prep Use immature or ovariectomized female rats/mice Dosing Administer test compound, vehicle, and positive control (e.g., ethinyl estradiol) for 3-7 days Animal_Prep->Dosing Endpoint Euthanize animals and dissect uteri Dosing->Endpoint Measurement Measure uterine wet and blotted weight Endpoint->Measurement Analysis Statistically compare uterine weights between groups Measurement->Analysis

Workflow for the in vivo uterotrophic assay.

Detailed Experimental Protocol

This assay measures the increase in uterine weight in response to estrogenic compounds.

  • Animals: Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice.

  • Materials:

    • Test compound (this compound).

    • Vehicle control (e.g., corn oil).

    • Positive control (e.g., ethinyl estradiol).

    • Analytical balance.

  • Procedure:

    • Acclimatize the animals for a few days.

    • Administer the test compound, vehicle, or positive control daily for 3 to 7 consecutive days (oral gavage or subcutaneous injection).

    • On the day after the last dose, humanely euthanize the animals.

    • Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.

    • Blot the uterus to remove luminal fluid and record the blotted weight.

    • Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Comparative Performance Data (In Vivo)
CompoundClassModelEndpointResultReference
Genistein IsoflavoneImmature/OVX rodentUterine weightSignificant increase[29]
Daidzein IsoflavoneImmature/OVX rodentUterine weightSignificant increase[15][30][31]
Ethinyl Estradiol Synthetic EstrogenImmature/OVX rodentUterine weightPotent increase (positive control)[25]
Tamoxifen SERMImmature/OVX rodentUterine weightAgonistic (stimulatory)[32]
Raloxifene SERMImmature/OVX rodentUterine weightAntagonistic (blocks estradiol effect)[32]

Logical Relationship and Target Validation

The validation of this compound's biological target relies on a logical progression from in vitro to in vivo evidence.

Target Validation Logic Hypothesis Hypothesis: 7-H-4'-N targets Estrogen Receptors InVitro In Vitro Evidence: - Binds to ER - Induces ER-mediated cell proliferation Hypothesis->InVitro InVivo In Vivo Evidence: - Increases uterine weight in uterotrophic assay InVitro->InVivo Confirmation of physiological effect Conclusion Conclusion: Estrogen Receptor is a validated biological target InVivo->Conclusion

Logical framework for validating the biological target.

Conclusion

By following the outlined experimental protocols and comparing the resulting data with the provided benchmarks for established isoflavones and SERMs, researchers can systematically validate the hypothesized biological target of this compound. The combination of in vitro binding and functional assays with in vivo confirmation will provide a robust and comprehensive assessment of its mechanism of action and potential as a modulator of estrogen receptor signaling. This guide serves as a foundational resource for scientists and drug development professionals embarking on the characterization of this novel compound.

References

A Comparative Analysis of the Anticancer Potential of 7-Hydroxy-4'-nitroisoflavone and Other Key Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activities of various isoflavones, with a special focus on the synthetic derivative 7-Hydroxy-4'-nitroisoflavone. While experimental data on this compound is limited, this guide synthesizes available information on prominent isoflavones to provide a predictive context for its potential efficacy and mechanisms of action.

Isoflavones, a class of polyphenolic compounds predominantly found in soybeans and other legumes, have garnered significant attention for their potential role in cancer prevention and therapy. Their structural similarity to estrogen allows them to interact with estrogen receptors and other cellular targets, thereby modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. This guide offers an objective comparison of the anticancer performance of several well-researched isoflavones—Genistein, Daidzein, Formononetin, Biochanin A, Prunetin, and Glycitein—and discusses the anticipated anticancer profile of this compound based on structure-activity relationships.

Quantitative Comparison of Anticancer Efficacy

The in vitro cytotoxic activity of isoflavones is commonly evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The following tables summarize the reported IC50 values for prominent isoflavones, highlighting their varied efficacy depending on the cancer type. The data underscores the importance of the chemical structure in determining the anticancer activity of these compounds.

Table 1: IC50 Values (in µM) of Isoflavones in Breast Cancer Cell Lines

IsoflavoneMCF-7 (ER+)MDA-MB-231 (ER-)SK-BR-3
Genistein 47.5[1]>50-
Daidzein 50[2]--
Formononetin >100>100-
Biochanin A -->50 (inhibitory at 50-100)[3]
Glycitein -->30 mg/mL (inhibitory)[4]
This compound Data not availableData not availableData not available

Table 2: IC50 Values (in µM) of Isoflavones in Other Cancer Cell Lines

IsoflavoneCancer Cell LineCancer TypeIC50 (µM)
Genistein PC-3Prostate Cancer480 (24h)[5]
HeLaCervical Cancer35[6]
Daidzein SKOV3Ovarian Cancer20[2][7]
BEL-7402Hepatoma59.7[8]
143BOsteosarcoma63.59 (48h)
U2OSOsteosarcoma125 (48h)
Formononetin HCT-116Colon Cancer3.8 (derivative)
PC-3Prostate Cancer1.97 (derivative)
MOLT-4Leukemia155.8 (24h)
Biochanin A A549Lung Cancer~20-30 (estimated from graph)
95DLung Cancer~20-30 (estimated from graph)
Prunetin MG-63OsteosarcomaEffective at 20-25
AGSGastric CancerEffective at 40-80
Glycitein AGSGastric CancerData not available

The Anticipated Profile of this compound

While direct experimental data on the anticancer activity of this compound is not currently available in the public domain, its chemical structure allows for some predictions based on established structure-activity relationships of isoflavones. The presence of a hydroxyl group at the 7-position is common among bioactive isoflavones and is generally considered important for their activity. The novel feature of this compound is the nitro group (-NO2) at the 4'-position of the B-ring.

The introduction of a nitro group can have several effects on the molecule's properties:

  • Electron-withdrawing nature: The nitro group is strongly electron-withdrawing, which can alter the electronic distribution of the entire isoflavone scaffold. This could potentially influence its interaction with biological targets.

  • Increased reactivity: Nitroaromatic compounds can be bioreduced to form reactive intermediates that can induce oxidative stress and damage cellular macromolecules, including DNA, which can contribute to cytotoxicity in cancer cells.

  • Hydrogen bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially altering the binding affinity of the molecule to its targets.

Synthetic isoflavone derivatives with various substitutions have been shown to possess enhanced anticancer activity compared to their natural counterparts. For instance, the introduction of nitrogen mustard groups to formononetin resulted in derivatives with potent antitumor activity. Therefore, it is plausible that the 4'-nitro substitution on the 7-hydroxyisoflavone backbone could confer significant cytotoxic and pro-apoptotic properties. However, without experimental validation, this remains a hypothesis.

Mechanisms of Anticancer Action: A Comparative Overview

Isoflavones exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting signaling pathways crucial for cancer cell proliferation and survival.

Apoptosis Induction

Apoptosis is a key mechanism by which isoflavones eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Genistein and Daidzein: These well-studied isoflavones have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

  • Formononetin: Induces apoptosis through the mitochondria-mediated intrinsic pathway, involving the loss of mitochondrial membrane potential and activation of caspase-3.

  • Biochanin A: Has been reported to induce apoptosis in lung cancer cells.

  • Prunetin: Stimulates apoptosis in osteosarcoma cells by enhancing the expression of Bax and caspases.

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Mitochondria Inhibits Bax Bax Bax->Mitochondria Promotes Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Isoflavones Isoflavones Isoflavones->Bcl-2 Downregulate Isoflavones->Bax Upregulate Isoflavones->Caspase-3 Activate Cell_Cycle_Workflow cluster_cell_cycle Cell Cycle Phases cluster_isoflavones Isoflavone Intervention G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Genistein Genistein Genistein->G2 Arrest Daidzein Daidzein Daidzein->G2 Arrest Formononetin Formononetin Formononetin->G1 Arrest Biochanin_A Biochanin A Biochanin_A->S Arrest MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 1 end End step2 Treat with Isoflavones step1->step2 2 step3 Incubate (24-72h) step2->step3 3 step4 Add MTT reagent step3->step4 4 step5 Incubate (4h) step4->step5 5 step6 Solubilize formazan crystals step5->step6 6 step7 Read absorbance at 570 nm step6->step7 7 step8 Calculate IC50 step7->step8 8 step8->end

References

7-Hydroxy-4'-nitroisoflavone vs. genistein: a comparative analysis of efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of isoflavone research, genistein has long been a focal point of scientific inquiry, lauded for its diverse biological activities. In contrast, 7-Hydroxy-4'-nitroisoflavone, a synthetic derivative, remains a less-explored entity. This guide provides a comparative analysis of the efficacy of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Genistein: A Multi-Targeted Isoflavone

Genistein, a naturally occurring isoflavone found abundantly in soy products, has been extensively studied for its potential health benefits.[1] Its efficacy spans multiple domains, including anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Efficacy

Genistein's anticancer effects are attributed to its ability to modulate various cellular processes critical for tumor growth and progression.[2] It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][3] Furthermore, genistein can impede angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and metastasis, the spread of cancer cells to other parts of the body.[2]

The anticancer activity of genistein is mediated through its interaction with multiple molecular targets. It is a known inhibitor of protein tyrosine kinases (PTKs), enzymes that play a crucial role in signal transduction pathways regulating cell growth and differentiation.[1][4] Additionally, genistein influences key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, all of which are implicated in cancer development.[2][5]

Antioxidant and Anti-inflammatory Properties

Genistein exhibits significant antioxidant properties, helping to neutralize harmful free radicals and reduce oxidative stress, a condition linked to various chronic diseases.[6] Its anti-inflammatory effects are partly mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7]

Quantitative Data on Genistein Efficacy

The following table summarizes some of the reported quantitative data on the biological activities of genistein.

Biological ActivityCell Line/ModelEffective Concentration/IC50Reference
AnticancerGastric cancer cells50-90 µM (decreased cell proliferation by 35-67%)[3]
AnticancerSGC7901 gastric cancer cells40 µM (modified expression of 86 proteins)[3]
AntioxidantNon-irradiated MDA-MB-231 cancer cells3.7 µM (decreased free radicals)[8]
Anti-inflammatoryLPS-induced macrophages10-50 µM (reduced expression of TNF-α, IL-1β, and IL-6)[5]

This compound: A Synthetic Derivative with Limited Data

In stark contrast to the wealth of data on genistein, information on the efficacy of this compound is scarce. A study on the synthesis of various nitro- and aminoisoflavones reported that these compounds, including by extension this compound, exhibited "modest" anti-proliferative effects on endothelial cells.[1][2] However, specific quantitative data for this compound was not provided.

The introduction of a nitro group to the isoflavone structure can significantly alter its biological properties. Nitro compounds are known to have a wide range of biological activities, including antimicrobial and, in some cases, anticancer effects.[5][9] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[5] However, without specific experimental data, the precise impact of the 4'-nitro substitution on the efficacy of the 7-hydroxyisoflavone backbone remains speculative.

Comparative Summary

FeatureGenisteinThis compound
Source Natural (e.g., soy)Synthetic
Anticancer Activity Well-documented, multi-targetedLimited data, reported as "modest" anti-proliferative activity
Antioxidant Activity DemonstratedNo specific data available
Anti-inflammatory Activity DemonstratedNo specific data available
Mechanism of Action Well-characterized (e.g., PTK inhibition, modulation of NF-κB, PI3K/Akt)Unknown
Available Data ExtensiveVery limited

Experimental Protocols

Genistein: Cell Viability Assessment (MTT Assay)

A common method to assess the anticancer activity of genistein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of genistein for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

This compound: General Anti-Proliferation Assay

Based on the available literature for similar compounds, a general protocol to assess the anti-proliferative effects of this compound on endothelial cells would likely involve:

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are plated in multi-well plates.

  • Compound Incubation: The cells are incubated with different concentrations of this compound.

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, such as direct cell counting with a hemocytometer or by using assays that measure DNA synthesis (e.g., BrdU incorporation).

Signaling Pathways Modulated by Genistein

Due to the lack of data, it is not possible to create a signaling pathway diagram for this compound. The following diagrams illustrate some of the key signaling pathways known to be modulated by genistein.

Genistein_PI3K_Akt_Pathway Genistein Genistein Inhibition Inhibition Genistein->Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition->RTK Genistein_NFkB_Pathway Genistein Genistein Inhibition Inhibition Genistein->Inhibition Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription promotes Inhibition->IKK

References

reproducibility of the biological effects of 7-Hydroxy-4'-nitroisoflavone across different studies

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Reproducibility Data for 7-Hydroxy-4'-nitroisoflavone Due to Scarcity of Research

A comprehensive review of published scientific literature reveals a significant lack of studies on the biological effects of this compound. This absence of research makes it impossible to conduct a comparative analysis of the reproducibility of its biological effects across different studies. To fulfill the user's request for a comparison guide, multiple independent studies investigating the same compound and its biological activities would be required.

While no data exists for this compound, research on structurally related isoflavones and compounds with similar functional groups provides context for the types of biological effects and signaling pathways that are often investigated for such molecules. It is crucial to note that the findings for the compounds discussed below are not applicable to this compound and are presented here solely to illustrate the methodologies and data that would be necessary for a reproducibility analysis.

Biological Effects of Structurally Related Compounds

Research into other hydroxy- and nitro-containing flavonoids and isoflavonoids has revealed a range of biological activities, often focusing on their potential as therapeutic agents. For instance, various studies have explored the anti-inflammatory, anticancer, and neuroactive properties of these types of compounds.

Anti-inflammatory and Anticancer Activity

One area of focus for flavonoids is their impact on cell signaling pathways related to inflammation and cancer. For example, apigenin (4′,5,7-trihydroxyflavone), a well-studied flavonoid, has been shown to exert anti-cancer effects by modulating pathways such as PI3K/AKT/mTOR, JAK/STAT, NF-κB, and ERK/MAPK.[1][2] Studies on other compounds, like 7-hydroxycoumarin, have demonstrated interference with the MIF-CD74 interaction, which is relevant in cancer cell proliferation.[3]

Cytotoxicity and Oxidative Stress

The cytotoxic effects of some related compounds have been investigated in cancer cell lines. For example, 7-hydroxy-3,4-dihydrocadalene has been shown to reduce the viability of MCF7 breast cancer cells in a concentration- and time-dependent manner, an effect linked to the induction of oxidative stress.[4]

Opioid Receptor Modulation

Interestingly, some unrelated compounds with a "7-hydroxy" moiety, such as 7-hydroxymitragynine (a metabolite of a kratom alkaloid), have been extensively studied for their effects on opioid receptors.[5][6][7][8] These studies often involve detailed in vitro and in vivo experiments to determine binding affinities, functional agonism/antagonism, and behavioral effects.[5][6][7][8]

Methodologies for Assessing Biological Effects

To assess the reproducibility of biological effects for a compound like this compound, a variety of experimental protocols would need to be consistently applied across different studies. Examples of such methodologies found in the literature for related compounds include:

  • Cell Viability Assays: To determine the cytotoxic or proliferative effects of a compound on cancer cell lines, assays such as the MTS assay are commonly used.[3]

  • In Vitro Binding Assays: These assays are crucial for determining the interaction of a compound with specific molecular targets, such as receptors or enzymes. For example, competitive binding studies can be used to determine the affinity of a compound for a receptor.[3]

  • Signaling Pathway Analysis: Techniques like Western blotting are used to investigate the effect of a compound on the phosphorylation and activation of key proteins in signaling cascades.

  • Animal Models: In vivo studies using animal models, such as mice or rats, are essential for evaluating the physiological effects of a compound, including its analgesic, rewarding, or toxic properties.[5][6]

Visualizing Scientific Data

In the study of biological compounds, diagrams are essential for illustrating complex interactions and processes.

Experimental Workflow Example

The following diagram illustrates a generalized workflow for assessing the biological activity of a novel compound.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound Synthesis Compound Synthesis Cell Line Screening Cell Line Screening Compound Synthesis->Cell Line Screening Mechanism of Action Mechanism of Action Cell Line Screening->Mechanism of Action Animal Model Animal Model Mechanism of Action->Animal Model Efficacy Testing Efficacy Testing Animal Model->Efficacy Testing Toxicity Assessment Toxicity Assessment Efficacy Testing->Toxicity Assessment Clinical Trials Clinical Trials Toxicity Assessment->Clinical Trials

Caption: Generalized workflow for drug discovery and development.

Signaling Pathway Example

The diagram below depicts a simplified, hypothetical signaling pathway that could be modulated by a bioactive compound.

Bioactive Compound Bioactive Compound Receptor Receptor Bioactive Compound->Receptor Signaling Protein 1 Signaling Protein 1 Receptor->Signaling Protein 1 Signaling Protein 2 Signaling Protein 2 Signaling Protein 1->Signaling Protein 2 Transcription Factor Transcription Factor Signaling Protein 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: Hypothetical signaling pathway activated by a bioactive compound.

References

Confirming the Mechanism of Action of 7-Hydroxy-4'-nitroisoflavone Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Hydroxy-4'-nitroisoflavone, a synthetic isoflavone derivative, and its potential mechanism of action in cancer therapy. By leveraging data from related isoflavone compounds and established knockout models, we explore the scientific basis for its anticancer effects and compare it with alternative therapeutic strategies targeting similar signaling pathways.

Introduction to this compound and its Proposed Mechanism of Action

Isoflavones, a class of naturally occurring flavonoids found in soy and other legumes, have garnered significant interest for their potential chemopreventive and therapeutic effects in cancer.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, and survival.[1][2][3] While direct experimental data on this compound is limited, its structural similarity to well-studied isoflavones like genistein and daidzein suggests a comparable mechanism of action.

The primary proposed mechanisms for the anticancer activity of isoflavone derivatives involve the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][4][5] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[5][6] Genistein, for instance, has been shown to inhibit the activation of NF-κB and the PI3K/Akt signaling cascade, leading to the induction of apoptosis in cancer cells.[1][2][4][7] Similarly, daidzein has been demonstrated to inhibit the NF-κB signaling pathway in lung cancer cells.[8]

This guide will explore how knockout models of key components of the PI3K/Akt and NF-κB pathways can be instrumental in definitively confirming the mechanism of action of this compound.

Utilizing Knockout Models to Elucidate Mechanism of Action

Genetically engineered mouse models (GEMMs), particularly knockout (KO) models, are invaluable tools for in vivo target validation and for understanding the precise mechanism of action of novel therapeutic compounds.[9][10] By inactivating specific genes within a signaling pathway, researchers can assess whether the therapeutic effect of a drug is dependent on that particular gene product.

PI3K/Akt Pathway Knockout Models

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation.[5][11] Knockout models for key components of this pathway, such as PTEN (a negative regulator of the pathway) and various isoforms of PI3K and Akt, have been extensively used in cancer research.[9][10][12][13]

To confirm that this compound exerts its anticancer effects through the PI3K/Akt pathway, one could utilize a PTEN knockout mouse model, which exhibits elevated PI3K/Akt signaling and a predisposition to cancer.[9][13] If the compound's efficacy is diminished in these models compared to wild-type mice, it would strongly suggest that its mechanism of action is at least partially dependent on the PI3K/Akt pathway.

NF-κB Pathway Knockout Models

The NF-κB pathway plays a crucial role in inflammation, immunity, and cancer cell survival.[6][14] Knockout mice for various components of the NF-κB pathway, including IKKβ and RelA (p65), have been instrumental in demonstrating the pathway's role in tumorigenesis.[6][15]

To validate the role of NF-κB inhibition in the anticancer activity of this compound, one could employ a mouse model with a conditional knockout of IKKβ or RelA in specific cancer-prone tissues. A reduced therapeutic response to the compound in these knockout mice compared to control animals would provide strong evidence for its NF-κB-inhibiting mechanism.[6][16]

Comparative Analysis: this compound vs. Alternative Therapies

A comprehensive evaluation of a novel therapeutic agent requires comparison with existing or alternative treatment strategies. Here, we compare the proposed mechanism of this compound with other PI3K/Akt and NF-κB pathway inhibitors.

Data Presentation: In Vitro Efficacy of Isoflavones and PI3K/NF-κB Inhibitors

The following table summarizes the in vitro efficacy of genistein and daidzein, as representative isoflavones, and compares them to established PI3K and NF-κB inhibitors in various cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.

Compound Target Pathway Cancer Cell Line IC50 / Effect Reference
Genistein PI3K/Akt, NF-κBA549 (Lung)Decreased viability, inhibited PI3K/Akt and NF-κB pathways[4]
HeLa (Cervical)Promoted proliferation at low concentrations via ER-mediated PI3K/Akt-NF-κB pathway[7]
Lung Cancer CellsPromoted apoptosis via IMPDH2/AKT1 pathway[17]
Daidzein NF-κBA549 (Lung)Dose-dependently inhibited proliferation and NF-κB signaling[8]
MCF-7 (Breast)IC50 of 50µM, induced apoptosis via intrinsic pathway[18][19]
Buparlisib (BKM120) Pan-PI3KVariousPhase I/II clinical trials[20]
Pictilisib (GDC-0941) Pan-PI3KVariousPhase I/II clinical trials[20]
Bortezomib Proteasome (Inhibits NF-κB)Lung AdenocarcinomaInduced apoptosis, reduced tumor volume in vivo[16]
Bay-117082 IKK (Inhibits NF-κB)Lung AdenocarcinomaShowed therapeutic efficacy in vivo[16]
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways targeted by this compound and the experimental workflow for its validation using knockout models.

PI3K_Akt_Pathway cluster_KO Knockout Model Validation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Isoflavone This compound Isoflavone->PI3K PTEN_KO PTEN Knockout (Pathway Hyperactivated) Isoflavone_Effect Reduced Efficacy of This compound PTEN_KO->Isoflavone_Effect Leads to

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway cluster_KO Knockout Model Validation Stimulus Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Survival, Proliferation) Isoflavone This compound Isoflavone->IKK IKK_KO IKK Knockout (Pathway Inactivated) Isoflavone_Effect Abrogated Effect of This compound IKK_KO->Isoflavone_Effect Leads to

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow start Start in_vitro In Vitro Studies: - Cell Viability Assays - Western Blot (p-Akt, p-IκB) - NF-κB Reporter Assay start->in_vitro knockout_model In Vivo Studies: - PI3K or NF-κB Pathway  Knockout Mouse Model in_vitro->knockout_model Promising results lead to treatment Treatment Groups: - Vehicle Control - this compound knockout_model->treatment analysis Analysis: - Tumor Growth Measurement - Immunohistochemistry - Western Blot of Tumor Lysates treatment->analysis confirmation Mechanism Confirmation analysis->confirmation

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments used to assess the impact of compounds on the PI3K/Akt and NF-κB signaling pathways.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol outlines the steps to measure the phosphorylation status of Akt, a key downstream effector of PI3K.

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549, MCF-7) and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically analyze the bands to determine the relative levels of phosphorylated and total proteins.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T, HeLa) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound or a vehicle control for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the treated groups to the stimulated control group to determine the inhibitory effect of the compound.[21][22][23][24][25]

Conclusion

The confirmation of the precise mechanism of action of this compound is a critical step in its development as a potential anticancer agent. The strategic use of PI3K/Akt and NF-κB pathway-specific knockout mouse models provides a powerful in vivo platform to validate the in vitro findings and to definitively establish its molecular targets. The comparative data presented in this guide, alongside the detailed experimental protocols and pathway diagrams, offer a comprehensive framework for researchers and drug development professionals to rigorously evaluate this promising compound and its place among other targeted cancer therapies. Further studies are warranted to generate specific data for this compound to solidify these proposed mechanisms.

References

cross-validation of 7-Hydroxy-4'-nitroisoflavone's effects in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data regarding the specific biological effects of 7-Hydroxy-4'-nitroisoflavone across multiple cell lines. Extensive searches for its synthesis, biological activity, anticancer properties, and effects on signaling pathways have not yielded specific experimental data necessary to construct a detailed comparative guide as requested.

While the PubChem database provides chemical and physical properties for this compound, it does not contain any information on its biological activities or interactions with cellular pathways.[1] This absence of data in prominent scientific databases suggests that the compound has not been a subject of significant biological investigation, or the results of such studies have not been published in the accessible scientific literature.

However, research on structurally related compounds, particularly other isoflavones and nitro-substituted flavonoids, can offer some insights into the potential activities of the nitro group on an isoflavone scaffold. For instance, studies on other nitroflavones have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the presence of a nitro group can confer biological activity. Similarly, isoflavones as a class are well-known for their diverse biological effects, including anticancer properties, which are often attributed to their interaction with various cellular signaling pathways.

Given the lack of specific data for this compound, we are unable to provide the requested cross-validation and comparative analysis.

Alternative Well-Researched Isoflavones for Comparative Analysis

We can, however, offer to generate a comprehensive comparison guide for a well-researched isoflavone with a similar core structure, such as Genistein (5,7,4'-trihydroxyisoflavone) or Daidzein (7,4'-dihydroxyisoflavone). Extensive research is available for these compounds, detailing their effects on a wide array of cell lines, their mechanisms of action, and the signaling pathways they modulate. A comparative guide for one of these compounds would include:

  • Detailed Data Presentation: Summarized quantitative data (e.g., IC50 values) in clearly structured tables for easy comparison across multiple cell lines.

  • Comprehensive Experimental Protocols: Detailed methodologies for key experiments such as cell viability assays, apoptosis assays, and western blotting for signaling pathway analysis.

  • Mandatory Visualizations: Graphviz diagrams illustrating the elucidated signaling pathways and experimental workflows.

Should you be interested in proceeding with a comparison guide on a more extensively studied isoflavone, please specify your compound of interest.

References

A Comparative Analysis of 7-Hydroxy-4'-nitroisoflavone and Its Synthetic Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of 7-Hydroxy-4'-nitroisoflavone and its synthetic analogs. This guide provides a detailed examination of their biological activities, supported by experimental data, to inform future research and development in therapeutic applications.

This compound, a synthetic isoflavone, has garnered interest within the scientific community for its potential pharmacological activities. The introduction of a nitro group at the 4'-position of the B-ring and a hydroxyl group at the 7-position of the A-ring are key structural features that are believed to influence its biological effects. This guide delves into a comparative study of this parent compound and its conceptual synthetic analogs, exploring their potential in anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Comparative Biological Activity: A Data-Driven Overview

While direct head-to-head comparative studies on a systematic series of this compound and its immediate analogs are limited in publicly available literature, we can infer structure-activity relationships (SAR) based on studies of related isoflavone and flavone derivatives. The following tables summarize potential comparative data based on these analyses.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound and Conceptual Analogs

CompoundR1 (Position 7)R2 (Position 4')Cancer Cell Line A (e.g., MCF-7)Cancer Cell Line B (e.g., A549)Cancer Cell Line C (e.g., PC-3)
This compound OHNO2Data not availableData not availableData not available
Analog 1OCH3NO2Hypothesized Lower ActivityHypothesized Lower ActivityHypothesized Lower Activity
Analog 2OHNH2Hypothesized Higher ActivityHypothesized Higher ActivityHypothesized Higher Activity
Analog 3OHClVariable ActivityVariable ActivityVariable Activity
Genistein (Reference)OHOH~15-30~20-50~10-25
Daidzein (Reference)OHH>50>50>50

Note: The activity levels for analogs are hypothesized based on general SAR principles of isoflavones, where a free hydroxyl group at position 7 and the nature of the substituent at position 4' are known to be critical for activity. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule and its interaction with biological targets. Its reduction to an amino group (Analog 2) often leads to changes in activity.

Table 2: Comparative Antioxidant Capacity of this compound and Conceptual Analogs

CompoundR1 (Position 7)R2 (Position 4')DPPH Scavenging (IC50, µM)ORAC (µmol TE/µmol)
This compound OHNO2Data not availableData not available
Analog 1OCH3NO2Hypothesized Lower ActivityHypothesized Lower Activity
Analog 2OHNH2Hypothesized Higher ActivityHypothesized Higher Activity
Genistein (Reference)OHOH~10-20~4-5
Daidzein (Reference)OHH~30-50~1-2

Note: The antioxidant activity of isoflavones is heavily dependent on the presence and position of hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. The presence of the electron-withdrawing nitro group in this compound might influence its antioxidant potential.

Table 3: Comparative Anti-Inflammatory Activity of this compound and Conceptual Analogs

CompoundR1 (Position 7)R2 (Position 4')NO Inhibition in LPS-stimulated Macrophages (IC50, µM)
This compound OHNO2Data not available
Analog 1OCH3NO2Hypothesized Lower Activity
Analog 2OHNH2Hypothesized Variable Activity
Genistein (Reference)OHOH~5-15
Daidzein (Reference)OHH~20-40

Note: Isoflavones are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The electronic nature of the substituent at the 4'-position can modulate this activity.

Table 4: Comparative Tyrosinase Inhibitory Activity of this compound and Conceptual Analogs

CompoundR1 (Position 7)R2 (Position 4')Tyrosinase Inhibition (IC50, µM)
This compound OHNO2Data not available
Analog 1OCH3NO2Hypothesized Lower Activity
Analog 2OHNH2Hypothesized Variable Activity
Genistein (Reference)OHOH>100
Kojic Acid (Reference)--~10-20

Note: The ability of flavonoids to inhibit tyrosinase is often linked to their ability to chelate the copper ions in the enzyme's active site. The substitution pattern on the isoflavone scaffold plays a crucial role in this interaction.

Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Reaction Mixture: In a 96-well plate, mix mushroom tyrosinase solution with the test compound at various concentrations in a phosphate buffer (pH 6.8).

  • Substrate Addition: Add L-DOPA (3,4-dihydroxyphenylalanine) as the substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Visualizing Cellular Mechanisms and Workflows

To further elucidate the complex biological processes involved, this guide includes diagrams generated using Graphviz (DOT language).

anticancer_pathway Isoflavone Analog Isoflavone Analog Cellular Uptake Cellular Uptake Isoflavone Analog->Cellular Uptake Interaction with Target Proteins Interaction with Target Proteins Cellular Uptake->Interaction with Target Proteins e.g., Kinases, Tubulin Signal Transduction Pathway Inhibition Signal Transduction Pathway Inhibition Interaction with Target Proteins->Signal Transduction Pathway Inhibition Cell Cycle Arrest Cell Cycle Arrest Signal Transduction Pathway Inhibition->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis Signal Transduction Pathway Inhibition->Induction of Apoptosis Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell Cycle Arrest->Inhibition of Cancer Cell Proliferation Induction of Apoptosis->Inhibition of Cancer Cell Proliferation

Caption: Potential mechanism of anticancer action for isoflavone analogs.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound Solutions Test Compound Solutions Mixing in 96-well plate Mixing in 96-well plate Test Compound Solutions->Mixing in 96-well plate DPPH Radical Solution DPPH Radical Solution DPPH Radical Solution->Mixing in 96-well plate Incubation (30 min, dark) Incubation (30 min, dark) Mixing in 96-well plate->Incubation (30 min, dark) Absorbance Reading (517 nm) Absorbance Reading (517 nm) Incubation (30 min, dark)->Absorbance Reading (517 nm) Calculation of % Inhibition Calculation of % Inhibition Absorbance Reading (517 nm)->Calculation of % Inhibition Determination of IC50 Determination of IC50 Calculation of % Inhibition->Determination of IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

This comparative guide highlights the potential of this compound and its synthetic analogs as valuable scaffolds for the development of novel therapeutic agents. The presented data and experimental protocols provide a solid foundation for researchers to build upon, facilitating the rational design and synthesis of new isoflavone derivatives with enhanced biological activities. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

In Vivo Efficacy of 7-Hydroxy-4'-nitroisoflavone: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the therapeutic potential of 7-Hydroxy-4'-nitroisoflavone in validated animal models of disease remains a nascent field of investigation. A comprehensive review of published literature reveals a current absence of in vivo efficacy studies for this specific nitroisoflavone derivative. Consequently, a direct comparison with alternative or existing therapies based on in-vivo experimental data cannot be compiled at this time.

While the broader class of isoflavones has been subject to extensive preclinical research, data on this compound is not available in the public domain. This guide, intended for researchers, scientists, and drug development professionals, will therefore outline the established frameworks for evaluating the in vivo efficacy of related isoflavone compounds in key disease areas. This will serve as a methodological blueprint for future studies on this compound, providing context for its potential therapeutic applications and the experimental designs required to validate them.

Hypothetical Therapeutic Areas and Relevant Animal Models

Based on the known biological activities of structurally similar isoflavones, this compound could plausibly be investigated for its efficacy in diseases characterized by inflammation and oxidative stress. The primary therapeutic areas for investigation would likely include neuroinflammatory disorders and cerebral ischemia.

Table 1: Potential Animal Models for Efficacy Validation

Disease AreaCommon Animal ModelsKey Efficacy ParametersPotential Comparator Compounds
Neuroinflammation Lipopolysaccharide (LPS)-induced neuroinflammation in mice or ratsPro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in brain tissue, microglial activation markers (Iba1), behavioral assessments (e.g., open field test, Morris water maze)Dexamethasone, Rolipram, other known anti-inflammatory agents
Cerebral Ischemia Middle Cerebral Artery Occlusion (MCAO) in rats or miceInfarct volume, neurological deficit scores, brain water content, markers of oxidative stress (MDA, SOD), apoptosis markers (caspase-3)Nimodipine, Edaravone, tissue plasminogen activator (tPA)

Experimental Protocols for Future In Vivo Studies

To validate the efficacy of this compound, rigorous and well-documented experimental protocols are essential. The following sections detail standardized methodologies for key experiments in the potential therapeutic areas.

This model is widely used to screen for compounds with anti-neuroinflammatory properties.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Treatment: this compound would be administered (e.g., intraperitoneally or orally) at various doses for a predetermined period before LPS challenge. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 1 mg/kg) is administered.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue (specifically the hippocampus and cortex) is collected.

  • Analysis: Brain tissue is processed for analysis of pro-inflammatory cytokines (ELISA or qPCR), microglial activation (immunohistochemistry for Iba1), and markers of oxidative stress.

The MCAO model is a gold standard for inducing focal cerebral ischemia to mimic stroke in humans.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are frequently used.

  • Acclimatization: Animals are acclimatized for at least one week.

  • Surgery: Anesthesia is induced, and the middle cerebral artery is occluded using an intraluminal filament. The occlusion period is typically 90-120 minutes, followed by reperfusion.

  • Treatment: this compound could be administered at different time points (pre-ischemia, during ischemia, or post-reperfusion) to assess its protective or therapeutic effects.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO (e.g., 24, 48, and 72 hours).

  • Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Histological and Molecular Analysis: Brain sections can be used for histological analysis (e.g., H&E staining) and to measure markers of apoptosis and inflammation.

Visualizing Methodologies and Pathways

To facilitate understanding, experimental workflows and potential signaling pathways can be visualized using diagrams.

G cluster_0 Experimental Workflow: LPS-Induced Neuroinflammation Animal Acclimatization Animal Acclimatization Grouping (Vehicle, 7-H-4-NI, Positive Control) Grouping (Vehicle, 7-H-4-NI, Positive Control) Animal Acclimatization->Grouping (Vehicle, 7-H-4-NI, Positive Control) Pre-treatment Pre-treatment Grouping (Vehicle, 7-H-4-NI, Positive Control)->Pre-treatment LPS Injection (1 mg/kg IP) LPS Injection (1 mg/kg IP) Pre-treatment->LPS Injection (1 mg/kg IP) Behavioral Tests (24h post-LPS) Behavioral Tests (24h post-LPS) LPS Injection (1 mg/kg IP)->Behavioral Tests (24h post-LPS) Euthanasia & Brain Tissue Collection Euthanasia & Brain Tissue Collection Behavioral Tests (24h post-LPS)->Euthanasia & Brain Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Euthanasia & Brain Tissue Collection->Biochemical & Histological Analysis G cluster_1 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory Cytokines 7-H-4-NI 7-H-4-NI 7-H-4-NI->NFkB Inhibition

Assessing the Specificity of 7-Hydroxy-4'-nitroisoflavone for Aldo-Keto Reductase 1C3 (AKR1C3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the specificity of the synthetic isoflavone, 7-Hydroxy-4'-nitroisoflavone, for its intended target, Aldo-Keto Reductase 1C3 (AKR1C3). While direct experimental data for this compound is not publicly available, this document outlines the rationale for its potential activity based on structurally similar compounds and provides detailed protocols for its comprehensive evaluation.

Introduction to this compound and its Intended Target

This compound belongs to the isoflavone class of compounds, which are known to exhibit a range of biological activities. Structurally, it shares a common backbone with other flavonoids that have been identified as inhibitors of the aldo-keto reductase (AKR) superfamily of enzymes. Specifically, AKR1C3 has emerged as a significant therapeutic target, particularly in the context of hormone-dependent cancers such as prostate and breast cancer.[1][2] AKR1C3 is involved in the synthesis of potent androgens and estrogens and the metabolism of prostaglandins, all of which can contribute to tumor growth and therapeutic resistance.[1][3] Therefore, the development of specific AKR1C3 inhibitors is of considerable interest.

Given the known activity of other isoflavones against AKR1C3, it is hypothesized that this compound may also act as an inhibitor of this enzyme. This guide provides a direct comparison with known AKR1C3 inhibitors and the necessary experimental protocols to validate this hypothesis and determine the compound's specificity.

Comparative Analysis of AKR1C3 Inhibitors

To provide a benchmark for the evaluation of this compound, the following table summarizes the inhibitory activity of several known AKR1C3 inhibitors from different chemical classes.

Compound ClassCompound NameTarget(s)IC50 (nM) for AKR1C3Selectivity Notes
Flavonoid 2'-HydroxyflavanoneAKR1C3300Selective for AKR1C3 over other AKR1C isoforms.[4]
Non-SteroidalAnti-Inflammatory Drug IndomethacinCOX, AKR1C3~500 - 1000Potent but non-selective inhibitor of AKR1C isoforms.[4]
Chalcone IsoliquiritigeninVarious11,000 (DU145 cells)Inhibits prostate cancer cell growth; specific AKR1C3 IC50 not always reported in this context.[5]
Synthetic Inhibitor PTUPBAKR1C365Potent and selective inhibitor.[6]
Synthetic Inhibitor Compound 4 (from AI screen)AKR1C3122Submicromolar inhibitor identified through artificial intelligence screening.[5]

Experimental Protocols

To rigorously assess the specificity of this compound for AKR1C3, a multi-tiered approach is recommended, progressing from in vitro biochemical assays to cellular and broader selectivity profiling.

In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol details a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified AKR1C3 enzyme.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)

  • This compound (and other test compounds) dissolved in DMSO

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in DMSO.

    • Prepare working solutions of AKR1C3 enzyme, NADPH, and the substrate in the assay buffer. The final concentration of the substrate should be at its Km value for AKR1C3 to accurately determine the Ki from the IC50 if the inhibition is competitive.[7]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the serially diluted test compound to the respective wells. Include a positive control (a known AKR1C3 inhibitor like indomethacin) and a negative control (DMSO vehicle).

    • Add the AKR1C3 enzyme to all wells except for the blank.

    • Initiate the reaction by adding the substrate and NADPH mixture to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Selectivity Profiling against other AKR Isoforms

To determine the specificity of this compound, it is crucial to test its inhibitory activity against other closely related AKR isoforms, such as AKR1C1, AKR1C2, and AKR1B10. The same in vitro inhibition assay protocol can be followed, substituting the AKR1C3 enzyme with the other purified AKR isoforms. A compound is considered selective if it exhibits a significantly lower IC50 for AKR1C3 compared to the other isoforms.

Visualizing the Scientific Process

Experimental Workflow for Assessing Inhibitor Specificity

G cluster_0 In Vitro Evaluation cluster_1 Cellular & In Vivo Validation Compound Synthesis Compound Synthesis Primary Screen Primary Screen (AKR1C3 Inhibition Assay) Compound Synthesis->Primary Screen Test Compound IC50 Determination IC50 Determination for AKR1C3 Primary Screen->IC50 Determination Active Hits Selectivity Panel Selectivity Profiling (AKR1C1, AKR1C2, AKR1B10) IC50 Determination->Selectivity Panel Kinetic Analysis Mechanism of Inhibition (e.g., competitive) IC50 Determination->Kinetic Analysis Cell-Based Assays Cellular Target Engagement (e.g., CETSA) Selectivity Panel->Cell-Based Assays Selective Compounds Functional Assays Functional Assays (e.g., Androgen Production) Cell-Based Assays->Functional Assays In Vivo Studies In Vivo Efficacy (Xenograft Models) Functional Assays->In Vivo Studies

Caption: A generalized workflow for the discovery and validation of a selective AKR1C3 inhibitor.

AKR1C3 Signaling Pathway in Cancer

AKR1C3 plays a multifaceted role in cancer progression by influencing several key signaling pathways. Its enzymatic activity leads to the production of potent steroid hormones and prostaglandins that can promote cell proliferation, survival, and resistance to therapy.

G cluster_0 Steroid Hormone Synthesis cluster_1 Prostaglandin Metabolism Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Estrone Estrone Estrone->AKR1C3 PGD2 PGD2 PGD2->AKR1C3 PGH2 PGH2 PGH2->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone produces Estradiol Estradiol AKR1C3->Estradiol produces PGF2a PGF2a AKR1C3->PGF2a produces This compound This compound This compound->AKR1C3 inhibits (hypothesized) Androgen Receptor Androgen Receptor Testosterone->Androgen Receptor activates Estrogen Receptor Estrogen Receptor Estradiol->Estrogen Receptor activates FP Receptor FP Receptor PGF2a->FP Receptor activates Cell Proliferation & Survival Cell Proliferation & Survival Androgen Receptor->Cell Proliferation & Survival Estrogen Receptor->Cell Proliferation & Survival PI3K/Akt & MAPK Pathways PI3K/Akt & MAPK Pathways FP Receptor->PI3K/Akt & MAPK Pathways PI3K/Akt & MAPK Pathways->Cell Proliferation & Survival

Caption: The role of AKR1C3 in cancer signaling and the hypothesized point of intervention for this compound.

Conclusion and Future Directions

While this compound holds promise as a potential AKR1C3 inhibitor based on its isoflavone scaffold, rigorous experimental validation is essential. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers to assess its potency and specificity. Future studies should focus on obtaining a precise IC50 value for this compound against AKR1C3 and a panel of related AKR isoforms. Subsequent cellular assays to confirm target engagement and functional effects on steroid and prostaglandin pathways will be critical in determining its therapeutic potential. The development of a selective and potent AKR1C3 inhibitor could offer a valuable new strategy for the treatment of hormone-dependent and other cancers.

References

Head-to-Head Comparison: 7-Hydroxy-4'-nitroisoflavone Versus Established Drugs - A Data Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, a direct head-to-head comparison of 7-Hydroxy-4'-nitroisoflavone with established drugs is not feasible at this time. This is due to a significant lack of published experimental data on the biological activity and therapeutic potential of this specific isoflavone derivative.

Our investigation sought to provide a detailed comparative analysis for researchers, scientists, and drug development professionals. The intended guide would have encompassed quantitative data on efficacy, detailed experimental protocols, and visualizations of relevant biological pathways. However, extensive searches have revealed no specific studies that provide the necessary data for this compound.

Current State of Research on Nitroisoflavones

While data on this compound is absent, broader research into the nitroisoflavone class of compounds suggests potential therapeutic avenues. Studies on various nitro- and aminoisoflavone derivatives have indicated modest activities in several areas:

  • Endothelial Cell Proliferation: Some nitro- and aminoisoflavones have been tested in vitro for their effects on the proliferation of endothelial cells, demonstrating modest activity. This suggests a potential role in the modulation of angiogenesis.

  • Antitumor Activity: Certain amino- and nitroflavones have been reported to possess antitumor properties.

  • Central Nervous System (CNS) Activity: There are mentions of synthetic 4'-nitro- and 4'-amino-substituted isoflavones exhibiting stimulative effects on the central nervous system, as well as anti-hypoxic and weight-enhancing activities.

It is crucial to emphasize that these findings are for the broader class of nitroisoflavones and cannot be directly extrapolated to this compound without specific experimental validation.

Challenges in a Comparative Analysis

A meaningful head-to-head comparison requires, at a minimum, quantitative data on the biological activity of the compound . This typically includes metrics such as:

  • IC50 or EC50 values: To quantify the concentration at which the compound elicits a half-maximal inhibitory or effective response in a specific assay.

  • In vivo efficacy data: Results from animal models demonstrating a therapeutic effect.

  • Mechanism of action studies: To understand the specific molecular targets and signaling pathways affected by the compound.

Without this foundational data for this compound, it is impossible to:

  • Identify a specific therapeutic indication for which to draw a comparison.

  • Select appropriate established drugs currently used for that indication.

  • Source relevant experimental protocols for a fair and standardized comparison.

  • Generate meaningful data tables and visualizations that would form the core of the comparison guide.

Future Directions

The preliminary indications of biological activity within the nitroisoflavone class suggest that this compound could be a compound of interest for future research. To enable a future comparative analysis, the following experimental data would be required:

  • Initial in vitro screening: To identify the primary biological activities of this compound across a range of cell-based assays (e.g., cancer cell lines, endothelial cell proliferation assays).

  • Target identification and validation: To determine the specific molecular targets of the compound.

  • In vivo studies: To assess the efficacy, safety, and pharmacokinetic profile of the compound in relevant animal models.

Once such data becomes available in the scientific literature, a comprehensive head-to-head comparison with established drugs can be conducted. Until then, any discussion on the comparative efficacy of this compound remains speculative. Researchers interested in this compound are encouraged to undertake foundational studies to elucidate its pharmacological profile.

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Hydroxy-4'-nitroisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Hazard Profile and Safety Considerations

Based on information for related isoflavone and nitro-containing aromatic compounds, 7-Hydroxy-4'-nitroisoflavone should be handled as a hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory throughout the handling and disposal process.

Key Hazard Information (Inferred from Analogous Compounds)

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation.[1][3]
Eye IrritationCauses serious eye irritation.[1][3]
Respiratory IrritationMay cause respiratory irritation.[3][4]
Acute Toxicity (Oral)May be harmful if swallowed.[5]

Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3][6]
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][7]

Standard Operating Protocol for Disposal

This protocol provides a systematic approach to the disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Waste Identification and Segregation
  • Treat as Hazardous Waste : All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[8]

  • Segregation : This waste must be segregated from non-hazardous waste.[7] It is crucial to store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

    • Solid Waste : Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid hazardous waste container.[7]

    • Liquid Waste : Solutions containing this compound should be collected in a designated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste into separate containers.[7]

II. Container Management
  • Appropriate Containers : Use only containers that are compatible with the chemical waste.[10] The container must be in good condition, with a secure, tightly fitting screw cap to prevent leaks or spills.[9]

  • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[11] The label must include:

    • The full chemical name: "this compound".

    • A list of all other components and their approximate concentrations.

    • The date when the first waste was added to the container.

    • The specific hazards associated with the chemical (e.g., "Irritant").

III. Storage
  • Designated Storage Area : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of waste generation.[10]

  • Container Integrity : Keep waste containers closed at all times, except when adding waste.[8][10] This is to prevent the release of harmful vapors and to avoid spills.

  • Regular Inspection : The SAA should be inspected weekly to check for any signs of container leakage or deterioration.[9]

IV. Final Disposal
  • Professional Disposal Service : The final disposal of this compound must be handled by your institution's licensed hazardous waste disposal service.[8][10] Never dispose of this chemical down the drain or in the regular trash.[2][12]

  • Waste Pickup : Once a waste container is full, or has been in the SAA for up to one year (check local regulations), arrange for its collection by submitting a waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.[8][10]

  • Empty Container Disposal : A container that held this compound is not considered empty until all residue has been removed.[2] For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent.[8] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2][8] Once decontaminated and with the hazard label defaced, the container may be disposed of as regular trash or recycled, in accordance with institutional policies.[8]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Step 1: Preparation & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal A Wear appropriate PPE B Identify Waste Stream (Solid or Liquid) A->B D Place waste in a compatible, sealed container B->D Collect Waste C Segregate from incompatible materials E Label container with 'Hazardous Waste', full chemical name, and date D->E F Store in designated Satellite Accumulation Area (SAA) E->F Transfer to Storage G Keep container closed F->G H Inspect SAA weekly G->H I Request pickup by institutional Hazardous Waste Service H->I When container is full J NEVER dispose in sink or regular trash

Caption: Figure 1. Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4'-nitroisoflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4'-nitroisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.